3-chloro-N-methoxy-N-methylpropanamide
Description
Properties
IUPAC Name |
3-chloro-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQLPTXIVOLHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 3-Chloro-N-methoxy-N-methylpropanamide: A Technical Guide
For Immediate Release
A comprehensive technical guide has been released, detailing the synthesis, properties, and applications of 3-chloro-N-methoxy-N-methylpropanamide, a key reagent in contemporary organic chemistry and drug development. This document provides researchers, scientists, and pharmaceutical professionals with an in-depth understanding of this versatile compound, identified by the CAS number 1062512-53-1 [1].
Core Compound Identification and Properties
This compound is an aliphatic carboxylic acid derivative. Its molecular structure features a propanamide backbone with a chlorine atom at the 3-position and a Weinreb amide functionality (N-methoxy-N-methyl). This unique combination of functional groups imparts specific reactivity, making it a valuable building block in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 1062512-53-1 | Biosynth[1] |
| Molecular Formula | C5H10ClNO2 | ChemScene[2] |
| Molecular Weight | 151.59 g/mol | ChemScene[2] |
| Classification | Aliphatic carboxylic acid | Biosynth[1] |
| Primary Use | Reagent for amides | Biosynth[1] |
Note: The table above distinguishes between the target compound and a structurally similar compound, 3-chloro-N-methoxy-2-methylpropanamide (CAS: 1469110-48-2)[2]. It is crucial for researchers to ensure they are using the correct isomer for their intended application.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 3-chloropropionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The choice of base and solvent system is critical to optimize yield and purity, minimizing the formation of byproducts.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
The Weinreb amide functionality is key to its utility. It is stable to many nucleophilic reagents that would typically react with other carboxylic acid derivatives, such as esters or acid chlorides. However, it reacts selectively with organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones after acidic workup. This controlled reactivity prevents over-addition, a common side reaction with other acylating agents.
Applications in Drug Development and Organic Synthesis
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of both a reactive chloro- group and a Weinreb amide allows for sequential, regioselective modifications.
Key Synthetic Transformations:
-
Ketone Synthesis: The Weinreb amide allows for the clean and high-yield synthesis of chloroketones by reaction with organometallic reagents. These chloroketones are themselves valuable precursors for a wide range of heterocyclic compounds and other functionalized molecules.
-
Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as azides, amines, and thiols. This enables the construction of diverse molecular scaffolds.
Exemplary Reaction Pathway
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methoxy-N-methylpropanamide
Abstract
3-chloro-N-methoxy-N-methylpropanamide, a notable member of the N-alkoxy-N-alkylamide family, serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting its environmental fate. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound. Recognizing the scarcity of experimentally determined data in public literature, this document emphasizes the established, field-proven methodologies for the empirical determination of these vital parameters. Detailed, step-by-step protocols, grounded in authoritative standards such as the OECD Guidelines for the Testing of Chemicals, are presented to empower researchers in generating reliable experimental data. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a data repository and a practical handbook for the laboratory.
Introduction
This compound (CAS No. 67482-53-7) is a halogenated amide of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both an electrophilic carbon-chlorine bond and a Weinreb amide moiety, makes it a versatile building block. The Weinreb amide functionality is particularly valued for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.
The precise control of synthetic pathways involving this intermediate, as well as its handling, storage, and the assessment of its potential biological and environmental impact, are all critically dependent on its fundamental physicochemical properties. These properties, including melting point, boiling point, solubility, and partition coefficient, dictate its behavior in different solvent systems, its phase transitions, and its distribution across immiscible phases.
This guide will first present a summary of the computationally predicted properties of this compound. The subsequent, and more substantial, portion of this document is dedicated to the detailed experimental protocols for the determination of these properties, providing the scientific community with the tools to move from prediction to empirical validation.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations for the physicochemical properties of this compound. These predictions, summarized in Table 1, serve as a baseline for experimental design and validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₅H₁₀ClNO₂ | - |
| Molecular Weight | 151.59 g/mol | Biosynth[1] |
| Melting Point | 110°C | Biosynth[1] |
| Boiling Point | Not Available | - |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | ChemScene[2] |
| LogP (Octanol-Water Partition Coefficient) | 0.5389 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
It is crucial to note that the melting point of 110°C cited by one supplier appears to be an outlier when compared to structurally similar amides and should be treated with caution pending experimental verification.[1] Amides, in general, exhibit high melting and boiling points due to the polar nature of the amide group and hydrogen bonding capabilities.[3][4]
Experimental Determination of Physicochemical Properties
The following sections provide detailed, authoritative protocols for the experimental determination of key physicochemical properties. These methods are based on internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, which are a collection of the most relevant internationally agreed testing methods used by government, industry, and independent laboratories.[5][6][7][8]
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Protocol: Capillary Method (based on OECD Guideline 102)
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus: Utilize a calibrated melting point apparatus with a heated block and a means of observing the sample.
-
Heating Rate: For a preliminary, approximate determination, a rapid heating rate (10-20 °C/min) can be used.
-
Precise Determination: For the final, accurate measurement, begin heating approximately 10 °C below the expected melting point and reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting range provides an indication of purity.
Causality and Trustworthiness: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. The use of a calibrated thermometer and a slow, controlled heating rate ensures the thermal equilibrium between the sample and the heating block, leading to an accurate and reproducible measurement.
Workflow Diagram: Melting Point Determination
Caption: Workflow for melting point determination by the capillary method.
The boiling point provides information on the volatility of a substance.
Protocol: Ebulliometer Method (based on OECD Guideline 103)
-
Apparatus: Use an ebulliometer, which allows for the measurement of the boiling point at a specific pressure while preventing superheating.
-
Sample Introduction: Introduce a measured quantity of this compound into the ebulliometer.
-
Pressure Control: Connect the apparatus to a manometer and a vacuum system to control the pressure.
-
Heating: Gently heat the sample until it boils. The presence of a boiling chip or a stirrer is crucial to prevent bumping.
-
Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the boiling liquid and the condensing vapor are constant.
-
Measurement: Record the temperature and the corresponding pressure.
-
Data Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the boiling point can be corrected using the Clausius-Clapeyron equation or appropriate nomographs.
Causality and Trustworthiness: The ebulliometer method is highly reliable as it measures the true thermodynamic boiling point by ensuring a continuous equilibrium between the liquid and vapor phases. Precise pressure measurement is critical for accuracy.
Solubility is a key parameter for understanding the environmental fate and bioavailability of a compound.
Protocol: Flask Method (based on OECD Guideline 105)
-
System Preparation: Prepare several flasks containing a known volume of deionized water.
-
Sample Addition: Add an excess amount of this compound to each flask.
-
Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the separation of the undissolved solid. Centrifugation may be necessary.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated aqueous solution. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.
Causality and Trustworthiness: The flask method is considered the "gold standard" for solubility determination as it allows for a true thermodynamic equilibrium to be established. The use of a specific and validated analytical method for concentration measurement is essential for accuracy.
Workflow Diagram: Water Solubility Determination
Caption: Workflow for water solubility determination by the flask method.
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake Flask Method (based on OECD Guideline 107)
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 5-10 minutes) and then allow the two phases to separate completely.
-
Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.
-
Analysis: Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality and Trustworthiness: The shake flask method directly measures the partitioning of the compound between two immiscible liquids at equilibrium. Pre-saturation of the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment.
Spectroscopic Characterization
While not strictly physicochemical properties, spectroscopic data are essential for structural confirmation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the N-methyl, N-methoxy, and the two methylene groups of the propanamide backbone. The chemical shifts and coupling patterns will be informative for structural elucidation.
-
¹³C NMR will show characteristic peaks for the carbonyl carbon, the two aliphatic carbons, the N-methyl carbon, and the N-methoxy carbon.[9]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1690 cm⁻¹ is expected for the C=O stretching of the tertiary amide.[9] The absence of N-H stretching bands will confirm the tertiary nature of the amide.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Safety, Handling, and Storage
Given its structure as a chlorinated amide, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound and, more importantly, has detailed the authoritative experimental protocols required for their empirical determination. By following these standardized methods, researchers can generate reliable and reproducible data, which is essential for advancing research and development involving this versatile chemical intermediate. The application of these robust experimental workflows will replace reliance on predicted values with validated, high-quality data, thereby enhancing scientific rigor and process safety.
References
-
Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Retrieved from [Link]3]
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Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]4]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]8]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]6][7]
-
ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]9]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]5]
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An In-depth Technical Guide to the Synthesis of 3-chloro-N-methoxy-N-methylpropanamide
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 3-chloro-N-methoxy-N-methylpropanamide, a versatile Weinreb amide intermediate crucial in various multi-step organic syntheses. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule of significant interest in synthetic chemistry. It incorporates two key reactive sites: a Weinreb amide and an alkyl chloride. This dual functionality allows for selective and sequential transformations, making it a valuable building block for the construction of complex molecular architectures.
The core value of this reagent lies in the Weinreb amide functionality. First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide group is a superior acylating agent that reacts cleanly with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This is attributed to the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.[1][2]
The presence of the 3-chloro group provides a handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse scaffolds, particularly in the development of pharmaceutical and agrochemical compounds.
This guide will detail a reliable, laboratory-scale protocol for the synthesis of this important intermediate, grounded in the principles of the Weinreb-Nahm ketone synthesis.[1][2]
Synthetic Strategy: Acylation of N,O-Dimethylhydroxylamine
The most direct and efficient method for the synthesis of this compound is the acylation of N,O-dimethylhydroxylamine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism and Rationale
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The highly reactive acid chloride is an excellent electrophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization is crucial as the HCl would otherwise protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic.
The overall transformation is depicted below:
Caption: General workflow for the synthesis of this compound.
The reaction is typically performed at a reduced temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-Chloropropionyl chloride | ≥98% | Sigma-Aldrich |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Fisher Scientific |
| Brine (Saturated NaCl) | Aqueous | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol, 1.2 eq) in anhydrous dichloromethane (100 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (9.7 mL, 120 mmol, 2.4 eq) to the stirred suspension. The pyridine will neutralize the HCl salt and the HCl generated in the subsequent step.
-
Acylation: In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (5.0 mL, 50 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-chloropropionyl chloride) is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a colorless to pale yellow oil.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: Colorless to pale yellow oil
-
Molecular Formula: C₅H₁₀ClNO₂
-
Molecular Weight: 151.59 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, -OCH₃), 3.70 (t, J = 6.8 Hz, 2H, -CH₂Cl), 3.20 (s, 3H, -NCH₃), 2.95 (t, J = 6.8 Hz, 2H, -COCH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 61.2 (-OCH₃), 40.8 (-CH₂Cl), 37.5 (-COCH₂-), 32.4 (-NCH₃).
-
IR (neat, cm⁻¹): ~1665 (C=O, amide).
Safety and Handling
Extreme caution must be exercised when handling 3-chloropropionyl chloride.
-
3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[3][4] It can cause severe skin burns and eye damage and is fatal if inhaled.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It should also be handled in a fume hood.
-
Dichloromethane is a suspected carcinogen and should be handled with care to minimize exposure.
All waste materials should be disposed of according to institutional and local environmental regulations.
Conclusion and Applications
The protocol described provides a reliable and scalable method for the synthesis of this compound. This versatile intermediate serves as a valuable precursor in the synthesis of a wide range of more complex molecules. For example, the Weinreb amide can be converted to a ketone by reaction with a Grignard reagent, and the chloride can be displaced by a nucleophile to introduce further functionality. This two-pronged reactivity makes it a powerful tool in the arsenal of the synthetic organic chemist, particularly in the fields of medicinal chemistry and materials science.
References
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Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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VanDeMark Chemical. (2021). Data Sheet: 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of nitrones for intramolecular 1,3-dipolar cycloadditions. Retrieved from [Link]
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ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]
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A Technical Guide to the Stability of 3-chloro-N-methoxy-N-methylpropanamide in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the chemical stability of 3-chloro-N-methoxy-N-methylpropanamide, a key intermediate in synthetic chemistry. While specific stability data for this compound is not extensively published, this document synthesizes information based on the known reactivity of its core functional groups—a primary alkyl chloride and a Weinreb amide. We will explore predictable degradation pathways, critical factors influencing stability in solution, and outline authoritative, field-proven methodologies for establishing a robust stability-indicating profile in accordance with international regulatory standards. This guide is intended to equip researchers and drug development professionals with the expertise to anticipate stability challenges, design rigorous analytical protocols, and ensure the integrity of this crucial reagent in their workflows.
Introduction: The Role and Structure of this compound
This compound (C₅H₁₀ClNO₂) is an aliphatic carboxylic acid derivative featuring two key functional groups: a reactive primary alkyl chloride and a stable N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1] Its primary utility is as a versatile building block in multi-step organic synthesis, particularly in the pharmaceutical industry.
The Weinreb amide moiety is prized for its ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. The 3-chloro position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities and chain extension. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Given its role as a synthetic precursor, understanding its stability is paramount. Degradation of this intermediate can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Predicted Chemical Stability and Degradation Pathways
The stability of this compound in solution is dictated by the intrinsic reactivity of its two primary functional groups. Degradation can be anticipated under specific environmental conditions, primarily through hydrolysis.
Hydrolysis of the Primary Alkyl Chloride
The carbon-chlorine bond at the 3-position is susceptible to nucleophilic attack. In aqueous or protic solutions, the most common nucleophile is water or a hydroxide ion.
-
Mechanism: Primary alkyl halides typically undergo nucleophilic substitution via an S(_N)2 mechanism.[2][3] In this bimolecular process, a nucleophile (e.g., H₂O or OH⁻) attacks the electrophilic carbon atom, displacing the chloride ion in a single, concerted step. The reaction with hydroxide is significantly faster than with neutral water.[3]
-
Primary Degradant: The expected product of this hydrolysis is 3-hydroxy-N-methoxy-N-methylpropanamide .
-
Influencing Factors: The rate of this reaction is accelerated by increased temperature and elevated pH (higher concentration of the more potent hydroxide nucleophile).[2]
Hydrolysis of the Weinreb Amide
Weinreb amides are relatively stable compared to other amide derivatives but can be hydrolyzed under forcing acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl), the amide carbonyl is protonated, rendering it more susceptible to nucleophilic attack by water. This pathway would yield 3-chloropropanoic acid and N,O-dimethylhydroxylamine .
-
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing in aqueous NaOH), the hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for amides than for esters but will proceed under harsh conditions to yield the carboxylate salt, sodium 3-chloropropanoate , and N,O-dimethylhydroxylamine .
For typical storage and reaction conditions (neutral to mildly acidic or basic pH at or below room temperature), the Weinreb amide is expected to be significantly more stable than the alkyl chloride moiety. Therefore, the primary degradation pathway of concern is the hydrolysis of the C-Cl bond.
A visual representation of these potential degradation pathways is provided below.
Caption: Predicted degradation pathways of this compound.
A Framework for Stability Assessment: Forced Degradation Studies
To definitively characterize the stability profile, a forced degradation (or stress testing) study is essential.[4][5] These studies intentionally expose the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[6][7] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for such studies.[4][6]
Core Principle: Developing a Stability-Indicating Method
The cornerstone of any stability assessment is an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the concentration of the parent compound while simultaneously separating it from all potential degradation products and process-related impurities.[5][8] This is known as a stability-indicating method (SIM) .
The workflow for developing and executing a forced degradation study is systematic.
Caption: Workflow for a forced degradation study and SIM development.
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without completely destroying the sample.[6][9]
Objective: To identify the degradation products of this compound under various stress conditions and develop a stability-indicating HPLC method.
Materials:
-
This compound (high purity reference standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS), photostability chamber, oven.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~0.1 mg/mL.
-
Rationale: Basic conditions are expected to be harsher on the alkyl chloride, so starting at room temperature is prudent.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to ~0.1 mg/mL.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a ~0.1 mg/mL solution.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose a solution (~0.1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the solution directly. Dissolve the solid sample for analysis.
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using an appropriate HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Use a DAD to check for peak purity and an MS detector to obtain mass information on any new peaks that appear.
-
Data Presentation and Interpretation
The results from the forced degradation study should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different conditions.
| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation | No. of Degradants | Major Degradant Peak (RT) |
| Control | None | 48h | RT | < 0.5% | 0 | N/A |
| Acidic | 0.1 M HCl | 24h | 60 °C | Data | Data | Data |
| Basic | 0.1 M NaOH | 8h | RT | Data | Data | Data |
| Oxidative | 3% H₂O₂ | 24h | RT | Data | Data | Data |
| Thermal (Solid) | Oven | 48h | 80 °C | Data | Data | Data |
| Photolytic (Sol.) | 1.2M lux·h | N/A | RT | Data | Data | Data |
| (RT = Room Temperature; Data to be filled from experimental results) |
Interpretation:
-
Mass Balance: The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to 100% of the initial concentration. This confirms that all significant degradants are being detected.
-
Peak Purity: DAD analysis should be used to confirm that the parent peak in the stressed samples is spectrally pure and not co-eluting with a degradant.
Conclusions and Recommendations
Based on fundamental chemical principles, this compound is most susceptible to degradation via hydrolysis of its primary alkyl chloride moiety , particularly under basic conditions. The Weinreb amide is expected to be robust under typical handling and storage conditions.
Recommendations for Handling and Storage:
-
pH Control: Avoid strongly basic aqueous solutions. For reactions or formulations, buffered systems in the neutral to slightly acidic range (pH 4-7) are recommended.
-
Solvent Choice: For long-term storage in solution, aprotic solvents (e.g., acetonitrile, THF, dichloromethane) are preferable to protic solvents like water or methanol.
-
Temperature: Store the compound, both neat and in solution, at refrigerated temperatures (2-8 °C) to minimize the rate of potential hydrolytic degradation.
-
Analytical Monitoring: Regularly use a validated stability-indicating HPLC method to assay the purity of the material, especially for lots stored for extended periods or before use in critical cGMP syntheses.
By understanding these principles and employing the rigorous analytical strategies outlined, researchers can ensure the quality and integrity of this compound throughout the drug development lifecycle.
References
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Available at: [Link]
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Core components of analytical method validation for small molecules-an overview. Available at: [Link]
-
Canadian Science Publishing. (n.d.). The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]
-
University of Calgary Chemistry. (n.d.). Ch15: Hydrolysis of Alkyl Halides. Available at: [Link]
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- 1. biosynth.com [biosynth.com]
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- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
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- 7. ijcrt.org [ijcrt.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
The Weinreb Amide: A Keystone in Modern Ketone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Circumventing the Challenge of Over-Addition in Carbonyl Chemistry
In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties is a fundamental transformation. However, the direct acylation of highly reactive organometallic reagents, such as Grignard or organolithium reagents, with common acylating agents like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[3] This lack of control significantly diminishes the utility of these otherwise powerful reactions, particularly in the synthesis of complex molecules where functional group tolerance and high yields are paramount.
In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this long-standing problem through the development of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[4] This functional group serves as a highly effective acylating agent that, upon reaction with a wide range of organometallic nucleophiles, cleanly affords the desired ketone, arresting the reaction at the mono-addition stage.[5][6] The ingenuity of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate, which prevents the collapse to a ketone until acidic workup.[4][7] This guide provides an in-depth exploration of the mechanism underpinning the Weinreb amide's unique reactivity, practical protocols for its synthesis and use, and a discussion of its broad scope and applications in modern organic chemistry.
The Core Mechanism: Chelation as the Key to Selectivity
The remarkable success of the Weinreb ketone synthesis hinges on the formation of a stable five-membered cyclic intermediate upon nucleophilic attack.[2][8] This intermediate effectively sequesters the reactive species, preventing the elimination of the leaving group and subsequent over-addition.
The Nucleophilic Addition and Formation of the Tetrahedral Intermediate
The reaction commences with the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to the electrophilic carbonyl carbon of the Weinreb amide. This initial step is analogous to the reaction with other carboxylic acid derivatives, leading to the formation of a tetrahedral intermediate.[9]
Stabilization Through Chelation
The defining feature of the Weinreb amide reaction is the fate of this tetrahedral intermediate. The presence of the N-methoxy group allows for the formation of a stable five-membered chelate with the metal cation (Li⁺ or MgX⁺) from the organometallic reagent.[4][7] This chelation between the newly formed anionic oxygen and the methoxy oxygen locks the intermediate in a conformation that is resistant to collapse.[10] This stabilized intermediate is unreactive towards further nucleophilic attack.[8]
// Reactants R1_CO_N [label=<
R1CNOCH3 ||| OCH3
]; R2_M [label="R²-M"];
// Intermediate Intermediate [label=<
R1 O- M+ R2
| C |
NOCH3 | CH3
, shape=plaintext];
// Chelate Chelate [label=<
O / R1CR2
N | CH3
, shape=plaintext, labeljust="l"];
// Workup Workup [label="H₃O⁺"]; Ketone [label=<
R1CR2 || O
]; Side_product [label="[H₂N(CH₃)OCH₃]⁺"];
// Arrows R1_CO_N -> Intermediate [label="+ R²-M"]; Intermediate -> Chelate [label="Chelation", style=dashed]; Chelate -> Ketone [label="+ H₃O⁺"]; Ketone -> Side_product [style=invis]; } Caption: The reaction mechanism of the Weinreb ketone synthesis.
Hydrolytic Workup to Afford the Ketone
The stable chelated intermediate persists in the reaction mixture until an aqueous acidic workup is performed.[1] Protonation of the alkoxide and the nitrogen atom leads to the collapse of the intermediate, eliminating N,O-dimethylhydroxylamine hydrochloride and liberating the final ketone product.[7]
Synthesis of Weinreb Amides
A significant advantage of the Weinreb amide is the variety of methods available for its preparation from common starting materials such as carboxylic acids, acid chlorides, and esters.[5]
From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides is a highly desirable transformation. This is typically achieved using a variety of peptide coupling reagents to activate the carboxylic acid.
Table 1: Common Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent | Abbreviation | Typical Conditions | Reference |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Base (e.g., Et₃N, DIPEA), CH₂Cl₂ or DMF, rt | [11] |
| N,N'-Dicyclohexylcarbodiimide | DCC | CH₂Cl₂, rt | [12] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Base (e.g., DIPEA), DMF, rt | |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | N-methylmorpholine (NMM), THF, rt | [7] |
| Tris(N-methoxy-N-methylamino)phosphine | P[N(CH₃)(OCH₃)]₃ | Toluene, 60 °C | [13] |
From Acid Chlorides
The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a straightforward and high-yielding method for Weinreb amide synthesis.[4] A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.
From Esters
Weinreb amides can also be prepared from esters, typically by activating the ester with a Lewis acid, such as trimethylaluminum (AlMe₃), which facilitates the amidation reaction.[14]
Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis and reaction of Weinreb amides. Researchers should always consult the primary literature and adhere to all laboratory safety protocols.
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using DCC
-
To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (CH₂Cl₂) at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).[12]
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
Protocol 2: Reaction of a Weinreb Amide with a Grignard Reagent
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Scope and Limitations
The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance.[4] A wide variety of organometallic reagents can be employed as nucleophiles.
Table 2: Scope of Nucleophiles in Weinreb Amide Reactions
| Nucleophile Class | Examples | Product |
| Grignard Reagents | Alkyl, aryl, vinyl, alkynyl MgX | Ketone |
| Organolithium Reagents | Alkyl, aryl, vinyl, alkynyl Li | Ketone |
| Hydride Reagents | LiAlH₄, DIBAL-H | Aldehyde |
| Wittig Reagents | Ph₃P=CHR | Ketone (after hydrolysis) |
The reaction is compatible with a diverse array of functional groups, including esters, ethers, amides, nitriles, and protected alcohols and amines, making it a valuable tool in the total synthesis of complex natural products.[4]
While the Weinreb amide is a robust and versatile functional group, there are some limitations to consider. Sterically hindered Weinreb amides may react sluggishly, requiring higher temperatures or more reactive organometallic reagents. Additionally, highly acidic protons elsewhere in the molecule can be deprotonated by the organometallic reagent, consuming the nucleophile and potentially leading to side reactions. Careful planning of the synthetic route and choice of protecting groups can mitigate these challenges.
Conclusion
The Weinreb amide has revolutionized the synthesis of ketones by providing a reliable and high-yielding method that effectively prevents the common problem of over-addition. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate that is unreactive until a hydrolytic workup. The ease of preparation of Weinreb amides from readily available starting materials, coupled with their broad functional group tolerance, has cemented their place as an indispensable tool in the arsenal of the synthetic organic chemist. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the mechanism and practical application of the Weinreb amide reaction is essential for the efficient and elegant construction of complex molecular architectures.
References
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025). ResearchGate. [Link]
-
Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (2009). Organic Chemistry Portal. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]
-
Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. (2014). eScholarship.org. [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). Molecules. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). The Royal Society of Chemistry. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC. [Link]
-
Weinreb ketone synthesis. (n.d.). Grokipedia. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. (2016). Chemistry Stack Exchange. [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (2014). ResearchGate. [Link]
-
Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). (2015). ResearchGate. [Link]
-
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. (2019). Taylor & Francis Online. [Link]
-
Weinreb ketone synthesis. (2022). YouTube. [Link]
-
Weinreb (ketone synthesis). (n.d.). Química Orgánica. [Link]
-
How do you prepare a Weinreb amide?. (n.d.). TutorChase. [Link]
-
Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (2006). Journal of the American Chemical Society. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.. (2022). YouTube. [Link]
Sources
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The Synthetic Utility of 3-Chloro-N-methoxy-N-methylpropanamide in Modern Organic Chemistry
An In-depth Technical Guide:
Abstract: This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of 3-chloro-N-methoxy-N-methylpropanamide, a specialized Weinreb amide, and its applications in organic synthesis. The document elucidates the core chemical principles that make this reagent a powerful tool for the controlled synthesis of β-chloro ketones and 3-chloropropionaldehyde. By focusing on the mechanistic underpinnings of its reactivity, this guide offers not just protocols, but also the strategic rationale behind its use, empowering scientists to leverage this versatile building block in their synthetic endeavors.
The Weinreb Amide Advantage: Understanding the Core Chemistry
The efficacy of this compound as a synthetic reagent is rooted in its identity as a Weinreb-Nahm amide. First reported in 1981 by Steven M. Weinreb and Steven Nahm, this class of N-methoxy-N-methylamides provides a reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives.[1][2]
1.1 The Challenge of Over-Addition in Carbonyl Synthesis
A persistent challenge in organic synthesis is the reaction of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) with acyl compounds like esters or acid chlorides.[3] While the goal is often to form a ketone, the ketone product is itself highly reactive towards the organometallic reagent.[4] This frequently leads to a second nucleophilic attack, or "over-addition," yielding a tertiary alcohol as an undesired byproduct. Controlling the reaction stoichiometry is often insufficient to prevent this outcome.[1][4]
1.2 The Key to Selectivity: A Chelation-Stabilized Intermediate
Weinreb amides elegantly circumvent the problem of over-addition. Upon nucleophilic attack by an organometallic reagent (R'-MgX), a stable tetrahedral intermediate is formed.[1][5] The key to this stability is the N-methoxy group, which acts as a chelating agent for the magnesium ion. This coordination forms a stable five-membered ring that protects the intermediate from collapsing to a ketone at low temperatures.[1][5] Only upon acidic workup does the chelate break down, hydrolyzing the intermediate to cleanly afford the desired ketone. This mechanism prevents the formation of the ketone in the presence of the reactive organometallic reagent, thus inhibiting over-addition.[1]
Figure 1: Mechanism of the Weinreb-Nahm Ketone Synthesis.
1.3 The Reagent: this compound
This specific Weinreb amide incorporates a propyl chain with a chlorine atom at the 3-position. This structure makes it an ideal precursor for synthesizing β-chloro ketones and related compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[6][7]
Chemical Properties:
-
Molecular Formula: C₅H₁₀ClNO₂[8]
-
Molecular Weight: 151.59 g/mol [8]
-
Appearance: Typically a liquid or low-melting solid.
-
Key Functional Groups: Weinreb amide for controlled acylation; alkyl chloride for subsequent functionalization.
Core Application: Synthesis of β-Chloro Ketones
The primary application of this compound is its reaction with organometallic reagents to furnish β-chloro ketones in high yield and purity.
2.1 Principle of the Reaction
A Grignard or organolithium reagent is added to a solution of this compound at low temperature (typically -78 to 0 °C). The reaction forms the stable chelated intermediate. Subsequent quenching with an aqueous acid solution hydrolyzes the intermediate to yield the corresponding β-chloro ketone.
Figure 2: General workflow for β-chloro ketone synthesis.
2.2 Detailed Experimental Protocol: Synthesis of 4-Chloro-1-phenylbutan-1-one
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux to initiate and sustain the reaction. After the addition is complete, stir the grey-black solution for an additional 30 minutes.[9]
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF under nitrogen. Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the prepared phenylmagnesium bromide solution (approx. 1.1 equiv) to the cooled Weinreb amide solution via cannula or dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to yield 4-chloro-1-phenylbutan-1-one as a pure compound.
2.3 Data Summary: Expected Reactivity
The reaction is generally high-yielding with a variety of organometallic reagents.
| Organometallic Reagent (R-M) | R Group | Expected Product | Typical Yield Range |
| Phenylmagnesium Bromide | Phenyl | 4-Chloro-1-phenylbutan-1-one | 85-95% |
| Ethylmagnesium Bromide | Ethyl | 5-Chloro-pentan-3-one | 80-90% |
| n-Butyllithium | n-Butyl | 1-Chloro-heptan-3-one | 75-85% |
| Vinylmagnesium Bromide | Vinyl | 5-Chloro-pent-1-en-3-one | 70-80% |
| Note: Yields are estimates based on typical Weinreb amide reactivity and may vary based on specific reaction conditions.[2][10] |
Core Application: Controlled Reduction to 3-Chloropropionaldehyde
In addition to forming ketones, Weinreb amides can be cleanly reduced to aldehydes using hydride reagents.[1][2] The same chelated intermediate that prevents over-addition with organometallics also provides stability during reduction, allowing the reaction to be stopped at the aldehyde stage.
3.1 Principle of Selective Reduction
A controlled amount of a hydride reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), is added at low temperature. The hydride attacks the carbonyl carbon to form a stable tetrahedral intermediate analogous to that seen in the ketone synthesis. This intermediate is stable at low temperatures and only hydrolyzes to the aldehyde upon aqueous workup.
Figure 3: General workflow for aldehyde synthesis via reduction.
3.2 Detailed Experimental Protocol: Synthesis of 3-Chloropropionaldehyde
Materials:
-
This compound
-
Anhydrous Toluene or THF
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H solution (1.2 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Workup: Quench the reaction by the slow, dropwise addition of methanol. Then, add the Rochelle's salt solution and remove the cooling bath.
-
Extraction: Stir the mixture vigorously at room temperature until the aqueous and organic layers become clear (this can take several hours). Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (note: the product is volatile) to yield 3-chloropropionaldehyde. Further purification can be achieved by careful distillation if necessary.
Concluding Remarks for the Practicing Scientist
This compound is a highly valuable and versatile reagent for the modern organic chemist. Its utility stems directly from the predictable and high-yielding nature of Weinreb amide chemistry. By resisting the common pitfall of over-addition, it provides a reliable entry point to β-chloro ketones, which are themselves versatile precursors for cyclizations, substitutions, and eliminations. Furthermore, its clean reduction to the corresponding aldehyde expands its synthetic potential. For research teams in pharmaceutical and materials science, mastering the application of this reagent provides a robust and efficient method for constructing key molecular frameworks.
References
-
Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 10, 10. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Betz, R., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. Retrieved from [Link]
-
Hussein, A. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
-
Tanaka, T., et al. (2017). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 82(15), 8270–8281. Retrieved from [Link]
-
Mondal, S., et al. (2020). Overview of preparation methods for chlorinated ketones. ResearchGate. Retrieved from [Link]
-
KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Weinreb's amide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]
-
Betz, R., et al. (2011). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methoxy-N-methyl-3-bromopropionamide: A New Three-Carbon Homologating Agent for the Synthesis of Unsymmetrical 1,4-Diketones. Retrieved from [Link]
- Google Patents. (n.d.). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
-
Chemistry Catalyst. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
-
Kauti, T., et al. (2009). Synthesis and Characterization of Adducts of Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2'-Deoxyguanosine, Thymidine, and Their 3'-Monophosphates. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 3-chloro-N-methoxy-N-methylpropanamide: Suppliers, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-methoxy-N-methylpropanamide (CAS RN: 1062512-53-1) is a valuable chemical intermediate, often utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloropropyl chain and a Weinreb amide functionality, makes it a versatile building block. The Weinreb amide group is particularly useful as it allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. [1][2][3]The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final product. This guide provides a comprehensive overview of the available suppliers, expected purity, likely synthesis routes and potential impurities, and robust analytical methods for the quality control of this compound.
Commercial Availability and Purity
Several chemical suppliers offer this compound. The stated purity from these vendors is typically around 95% or higher. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on the analytical methods used for its determination.
| Supplier | Website | Stated Purity | CAS Number |
| Biosynth | Not specified, available for inquiry | 1062512-53-1 [4] | |
| AK Scientific, Inc. (AKSci) | Min. Purity Spec: 95% | 1062512-53-1 [5] | |
| CymitQuimica | Min. 95% | 1062512-53-1 [6] |
Note: Availability and purity specifications are subject to change. It is always recommended to contact the supplier directly for the most current information.
Synthesis, and Potential Impurities
Proposed Synthesis Route
A likely and industrially scalable synthesis route for this compound is the reaction of 3-chloropropionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Potential Impurities
Based on the proposed synthesis, several impurities could be present in the final product:
-
Starting Materials: Unreacted 3-chloropropionyl chloride and N,O-dimethylhydroxylamine.
-
Hydrolysis Product: 3-chloropropionic acid, formed by the hydrolysis of 3-chloropropionyl chloride.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane, THF, ethyl acetate).
-
Over-acylation Products: Although less common with Weinreb amide synthesis, there is a possibility of side reactions.
-
Products of Self-Condensation: Potential for self-condensation of the starting materials or intermediates under certain conditions.
Analytical Methods for Purity Assessment and Quality Control
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. This ensures the identification and quantification of the main component as well as any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and quantifying non-volatile impurities. Given the polar nature of the amide, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation than a standard C18 column, especially when using highly aqueous mobile phases. [7][8][9][10][11] Proposed HPLC Method:
| Parameter | Condition |
| Column | Polar-embedded C18 or Amide Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for the analysis of volatile and semi-volatile impurities, including residual solvents and unreacted starting materials. The chlorinated nature of the target compound makes it amenable to GC analysis. [12][13][14][15][16] Proposed GC-MS Method:
| Parameter | Condition |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities with different chemical structures.
Predicted ¹H NMR (in CDCl₃):
-
~3.75 ppm (s, 3H): O-CH₃
-
~3.20 ppm (s, 3H): N-CH₃
-
~3.80 ppm (t, 2H): -CH₂-Cl
-
~2.90 ppm (t, 2H): -C(=O)-CH₂-
Predicted ¹³C NMR (in CDCl₃):
-
~170 ppm: C=O
-
~61 ppm: O-CH₃
-
~40 ppm: -CH₂-Cl
-
~38 ppm: -C(=O)-CH₂-
-
~33 ppm: N-CH₃
Note: Actual chemical shifts may vary depending on the solvent and instrument. These are predicted values. [17][18]The presence of rotamers, due to restricted rotation around the amide C-N bond, may lead to broadening or splitting of the N-CH₃ and O-CH₃ signals at room temperature.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for structurally related compounds, such as other chlorinated amides and N-alkoxy-N-alkylamides, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [19][20][21][22]* Inhalation: May be harmful if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin Contact: May cause skin irritation. Avoid contact with skin.
-
Eye Contact: May cause serious eye irritation. Avoid contact with eyes.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to request and review the supplier-specific SDS before handling this compound.
Conclusion
This compound is a key synthetic intermediate whose purity is critical for its successful application in research and development. While several suppliers offer this compound with a stated purity of ≥95%, a thorough in-house quality control assessment is highly recommended. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical workflow for confirming the identity, purity, and impurity profile of this reagent. By understanding the likely synthetic route and potential impurities, and by implementing rigorous analytical controls, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.
References
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Bernstein, A., Gafni, A., & Gelman, F. (n.d.). Determining Chlorine Isotope Composition in Environmental Organic Pollutants by GC/MS. American Chemical Society. Retrieved from [Link]
-
LCGC International. (2010). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International, 23(1). Retrieved from [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]
- Aeppli, C., et al. (2010). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology, 44(21), 8256–8263.
- El-Sayed, M. A. A., & El-Essawy, F. A. G. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-206.
- Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1), 12.1.1-12.1.5.
-
OSTI.GOV. (1993). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB. Retrieved from [Link]
- Khan, M. R., et al. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. Microchemical Journal, 208, 109845.
- Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
-
Hawach Scientific. (n.d.). Amide HPLC Column, HILIC Amide 4.6*250mm, 5µm. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind Weinreb Amide Synthesis Using N,O-Dimethylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]
-
GL Sciences. (n.d.). InertSustain Amide. Retrieved from [Link]
-
EUR-Lex. (2018). Proposal for a COUNCIL REGULATION amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs Tariff duties on certain agricultural and industrial products. Retrieved from [Link]
- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286.
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
- Indian Journal of Chemistry. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 52B(10), 1344-1350.
-
The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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- 15. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution; Furubosan yoeki no enso shori ni yotte seisei suru yuki enso kagobutsu no GC/MS bunseki (Journal Article) | ETDEWEB [osti.gov]
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Methodological & Application
Application Note: Synthesis of Ketones Utilizing 3-chloro-N-methoxy-N-methylpropanamide with Grignard Reagents
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and advanced materials.[1] A persistent challenge in this area has been the over-addition of highly reactive organometallic reagents, such as Grignard reagents, to acyl compounds, leading to the formation of tertiary alcohols instead of the desired ketones.[2][3] The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, provides an elegant and robust solution to this problem.[2][3] This method employs N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with Grignard or organolithium reagents to cleanly afford ketones upon workup.[1]
This application note provides a detailed protocol and technical guidance for the synthesis of ketones using 3-chloro-N-methoxy-N-methylpropanamide as a versatile Weinreb amide substrate. The presence of the chloro-substituent offers a handle for further functionalization, making this a valuable building block in multi-step syntheses. We will delve into the mechanistic underpinnings of the reaction's selectivity, provide a comprehensive step-by-step protocol, and offer insights into troubleshooting and optimization.
The Mechanistic Advantage of Weinreb Amides
The remarkable success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed during the reaction.[4] When a Grignard reagent (R-MgX) adds to a conventional ester or acid chloride, the initial tetrahedral intermediate readily collapses, eliminating the leaving group to form a ketone. This newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent and the formation of a tertiary alcohol.[5][6]
In contrast, the reaction with a Weinreb amide proceeds through a different pathway. The nucleophilic addition of the Grignard reagent to the Weinreb amide's carbonyl carbon forms a tetrahedral intermediate that is stabilized by chelation of the magnesium atom by both the N-methoxy oxygen and the newly formed alkoxide.[2][3] This five-membered chelate ring is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group and thus inhibiting the formation of the ketone in the presence of unreacted Grignard reagent.[2][3][4] The desired ketone is only liberated upon acidic workup, which breaks down the stable intermediate.[1]
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Experimental Protocol: Synthesis of 1-Chloro-4-phenylbutan-2-one
This protocol details the reaction of this compound with phenylmagnesium bromide as a representative example. The principles can be readily adapted for other Grignard reagents.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame- or oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Safety Precautions:
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under a dry, inert atmosphere using anhydrous solvents and properly dried glassware.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
The quenching of the reaction is exothermic and should be performed with caution in an ice bath.
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish-brown.
Part B: Reaction with this compound
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred Weinreb amide solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Stir vigorously until two clear layers form.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-chloro-4-phenylbutan-2-one.
Data Presentation: Scope of Grignard Reagents
The Weinreb-Nahm synthesis is compatible with a wide range of Grignard reagents, highlighting its versatility.[3] The table below provides a general overview of expected outcomes with different classes of nucleophiles.
| Grignard Reagent (R-MgX) | Class | Typical Reaction Temp. | Notes | Expected Yield |
| Phenylmagnesium bromide | Aryl | 0 °C to RT | Generally high-yielding and clean reactions.[7] | High |
| Methylmagnesium bromide | Aliphatic (Primary) | 0 °C to RT | Efficient reaction. | High |
| Isopropylmagnesium chloride | Aliphatic (Secondary) | 0 °C to RT | May require longer reaction times or gentle warming. | Moderate to High |
| tert-Butylmagnesium chloride | Aliphatic (Tertiary) | 0 °C to RT | Steric hindrance can slow the reaction; potential for side reactions.[3] | Moderate |
| Vinylmagnesium bromide | Vinyl | -20 °C to 0 °C | Reaction is typically fast.[8] | High |
| Ethynylmagnesium bromide | Alkynyl | -20 °C to 0 °C | Generally provides good yields of ynones.[9] | Moderate to High |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture. 2. Impure starting materials. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Purify starting materials if necessary. 3. Monitor the reaction by TLC and consider extending the reaction time or gently heating. |
| Formation of Tertiary Alcohol (Over-addition) | 1. Reaction temperature was too high. 2. Rapid addition of the Grignard reagent. | 1. Maintain a low temperature (e.g., 0 °C or -78 °C) during the addition. 2. Add the Grignard reagent slowly and dropwise. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient Grignard reagent. 2. Low reactivity of the Grignard reagent. | 1. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 eq). 2. For less reactive Grignards, a higher reaction temperature or the use of a more coordinating solvent like THF may be beneficial. |
| Formation of Byproducts | 1. With sterically hindered or highly basic Grignards, elimination of the methoxide moiety can occur.[3] 2. Protonolysis of the Grignard reagent by acidic protons in the substrate. | 1. Use carefully controlled, low-temperature conditions. 2. Ensure the Weinreb amide substrate does not contain acidic functional groups incompatible with the Grignard reagent. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis of ketones using this compound and Grignard reagents.
Caption: Experimental workflow for ketone synthesis.
References
-
Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
-
Title: Weinreb amides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: ResearchGate URL: [Link]
-
Title: Weinreb ketone synthesis Source: Wenxuecity Blog URL: [Link]
-
Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]
-
Title: Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: ALLYLMAGNESIUM BROMIDE Source: Organic Syntheses URL: [Link]
-
Title: Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
-
Title: Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones Source: Organic Chemistry Portal URL: [Link]
-
Title: o-ANISALDEHYDE Source: Organic Syntheses URL: [Link]
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Application Note: Chemoselective Ketone Synthesis via Reaction of 3-Chloro-N-methoxy-N-methylpropanamide with Organolithium Reagents
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This document provides a detailed technical guide for the chemoselective synthesis of γ-chloro ketones through the reaction of 3-chloro-N-methoxy-N-methylpropanamide with various organolithium reagents. The Weinreb-Nahm amide functionality allows for a controlled, single addition of the organometallic nucleophile, preventing the over-addition that typically plagues reactions with other carboxylic acid derivatives.[1][2] This protocol emphasizes the critical experimental parameters required to achieve high yields and selectivity, focusing on the formation of a stable, chelated tetrahedral intermediate that directs the reaction pathway towards the desired ketone product upon acidic workup.[1][3] Detailed step-by-step procedures, mechanistic insights, and safety considerations for handling pyrophoric organolithium reagents are provided for researchers in pharmaceutical development and synthetic chemistry.
Introduction and Scientific Principle
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the construction of complex molecules, including active pharmaceutical ingredients (APIs). A significant challenge in using highly reactive nucleophiles like organolithium reagents with carboxylic acid derivatives (e.g., esters, acid chlorides) is the propensity for a second nucleophilic attack on the initially formed ketone, leading to tertiary alcohols as over-addition byproducts.[2]
The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue. The use of an N-methoxy-N-methylamide, or "Weinreb amide," facilitates the formation of a stable five-membered chelated tetrahedral intermediate upon addition of an organolithium or Grignard reagent.[1][4] This intermediate is stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[2][3] This stability is the cornerstone of the method's success, preventing the formation of over-addition products.[1]
The substrate, this compound, presents an additional layer of complexity due to the presence of a primary alkyl chloride. This introduces a question of chemoselectivity: will the organolithium reagent perform a nucleophilic attack at the amide carbonyl or an SN2 displacement of the chloride? The protocols outlined herein demonstrate that by maintaining cryogenic temperatures (-78 °C), the addition to the Weinreb amide is significantly favored, allowing for the clean synthesis of versatile γ-chloro ketone intermediates. The standard conditions for the Weinreb synthesis are known to tolerate a wide array of functional groups, including α-halogen substitutions.[1]
Reaction Mechanism and Chemoselectivity
The widely accepted mechanism for the Weinreb ketone synthesis is central to understanding its reliability.
-
Nucleophilic Addition: The organolithium reagent (R-Li) acts as a potent nucleophile, adding to the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. The key feature is the chelation of the lithium cation by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom.[1][5] This forms a stable five-membered ring structure.
-
Stability at Low Temperature: This chelated intermediate is remarkably stable at low temperatures (typically -78 °C to 0 °C) and does not spontaneously eliminate the N-methoxy-N-methylamine group.[6][7]
-
Hydrolytic Workup: Upon introduction of an aqueous acid (e.g., HCl, NH₄Cl), the intermediate is protonated and subsequently collapses to release the desired ketone and N,O-dimethylhydroxylamine hydrochloride.[3]
Chemoselectivity in the case of this compound is governed by kinetic control. The nucleophilic addition to the electron-deficient amide carbonyl is a rapid, low-activation energy process at cryogenic temperatures. In contrast, the SN2 displacement at the primary carbon-chlorine bond has a higher activation barrier and is significantly slower at -78 °C. By carefully controlling the temperature and addition rate, the reaction can be selectively directed to the carbonyl group.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb_ketone_synthesis [chemeurope.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]
Mastering the Synthesis of γ-Chloro Ketones: A Detailed Protocol for Acylation with 3-Chloro-N-methoxy-N-methylpropanamide
Introduction: The Strategic Advantage of 3-Chloro-N-methoxy-N-methylpropanamide in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis stands as a cornerstone methodology for the preparation of ketones, prized for its remarkable ability to prevent the common pitfall of over-addition by organometallic reagents.[1] This is achieved through the use of N-methoxy-N-methylamides, or Weinreb amides, which form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and collapses to the desired ketone only upon aqueous workup.
This application note provides a comprehensive guide to the use of a particularly valuable, bifunctional Weinreb amide: This compound . This reagent serves as a robust platform for introducing a 3-chloropropanoyl moiety, a versatile building block that paves the way for the synthesis of a wide array of functionalized molecules, including γ-amino ketones and various heterocyclic scaffolds of medicinal importance.[2] The presence of the chloro group offers a reactive handle for subsequent nucleophilic substitutions, significantly expanding the synthetic utility of the resulting γ-chloro ketone products. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring reliable and reproducible outcomes.
The Underlying Science: Mechanism of Acylation
The success of the Weinreb-Nahm acylation hinges on the stability of the tetrahedral intermediate formed upon the addition of an organometallic reagent (such as a Grignard or organolithium reagent) to the amide carbonyl. The N-methoxy group plays a crucial role in chelating the metal ion (Li⁺ or Mg²⁺), forming a stable five-membered ring. This chelation prevents the collapse of the intermediate and the release of the ketone until an acidic workup is performed. This elegant mechanism effectively circumvents the formation of tertiary alcohols, a common side product in reactions of organometallics with other acylating agents like esters or acid chlorides.
Figure 1: Mechanism of Weinreb-Nahm Ketone Synthesis.
Experimental Protocol: Synthesis of a γ-Chloro Ketone
This protocol provides a general procedure for the acylation of a Grignard reagent with this compound. The quantities and reaction times may be adjusted based on the specific substrate and scale.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (oven-dried) |
| Organometallic reagent (e.g., Grignard, Organolithium) | Magnetic stirrer and stir bar |
| Anhydrous tetrahydrofuran (THF) | Syringes and needles |
| 1 M Hydrochloric acid (HCl), cooled | Septa |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Inert gas supply (Nitrogen or Argon) with manifold |
| Brine (saturated aqueous NaCl) | Ice bath and/or dry ice/acetone bath |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | Chromatography column and silica gel |
Reaction Setup and Procedure
Figure 2: General experimental workflow for the acylation reaction.
Step-by-Step Method:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath for Grignard reagents, or to -78 °C using a dry ice/acetone bath for more reactive organolithium reagents.
-
Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1-1.5 eq) dropwise via syringe. Maintain the internal temperature below 5 °C (for Grignard reagents) during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The optimal reaction time should be determined by monitoring the consumption of the starting material.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting Weinreb amide is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a flask containing cold 1 M HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-chloro ketone.
Applications in Drug Development
The γ-chloro ketones synthesized using this protocol are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The chloro group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce diverse functionalities. This is particularly useful for building libraries of compounds for structure-activity relationship (SAR) studies. For instance, the resulting γ-chloro ketones can be converted to γ-amino ketones, which are precursors to bioactive pyrrolidines and other nitrogen-containing heterocycles.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | Inactive organometallic reagent; Wet glassware or solvent; Low reaction temperature. | Titrate the organometallic reagent before use; Ensure all glassware is oven-dried and solvents are anhydrous; Allow the reaction to warm to room temperature after addition. |
| Formation of Tertiary Alcohol (Over-addition) | Reaction temperature too high during workup; Premature collapse of the intermediate. | Quench the reaction at a low temperature (0 °C or below); Use a milder workup procedure. |
| Incomplete Reaction | Insufficient equivalents of organometallic reagent; Steric hindrance. | Use a slight excess of the organometallic reagent (1.2-1.5 eq); Increase the reaction time or temperature moderately (e.g., to 40 °C). |
| Side Reactions | Presence of acidic protons on the organometallic reagent or substrate. | Use a non-nucleophilic base to deprotonate if necessary before adding the Weinreb amide. |
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic Reagents: Highly reactive and often pyrophoric. Handle under an inert atmosphere. Work in a fume hood away from flammable materials. Quench any excess reagent carefully.
-
Anhydrous Solvents: Can be flammable and harmful. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The acylation protocol using this compound offers a reliable and efficient method for the synthesis of γ-chloro ketones. The inherent stability of the Weinreb amide functionality prevents over-addition, leading to high yields of the desired product. The versatility of the resulting γ-chloro ketones as synthetic intermediates makes this protocol a valuable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and following the detailed protocol and troubleshooting guide provided, scientists can confidently apply this methodology to accelerate their research and development efforts.
References
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
Sources
Application Notes & Protocols: Leveraging 3-Chloro-N-methoxy-N-methylpropanamide as a Versatile Three-Carbon Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-N-methoxy-N-methylpropanamide is a bifunctional synthetic building block of significant utility in organic synthesis. Its structure incorporates two key reactive sites: a Weinreb amide and a primary alkyl chloride. This unique combination allows for selective and sequential transformations, making it a powerful three-carbon (C3) synthon for constructing complex molecular architectures. The Weinreb amide provides a stable yet reactive handle for the synthesis of ketones and aldehydes, while the chloro group serves as a leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities. This document provides an in-depth guide to the properties, synthesis, and strategic applications of this reagent, complete with detailed experimental protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Advantage of a Bifunctional C3 Synthon
In the landscape of organic synthesis, the development of complex molecules often relies on the use of versatile building blocks that can introduce specific carbon skeletons with desired functional groups. This compound emerges as a superior choice for a C3 synthon due to its dual reactivity.
The core value of this reagent lies in the N-methoxy-N-methylamide moiety, commonly known as the Weinreb amide . First reported by Nahm and Weinreb, this functional group has become indispensable in synthesis for several key reasons[1]:
-
Controlled Acylation: It reacts cleanly with organolithium or Grignard reagents to produce ketones. This transformation halts at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols[1][2].
-
Aldehyde Synthesis: The Weinreb amide can be selectively reduced to the corresponding aldehyde using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H)[1].
-
Stability: The amide itself is robust and stable to a wide range of reaction conditions, allowing for manipulations at other parts of the molecule without its degradation.
Paired with the Weinreb amide is a C3 alkyl chain terminating in a primary chloride. This provides a reactive site for Sₙ2 reactions, allowing for the introduction of nitrogen, oxygen, sulfur, or carbon nucleophiles. The strategic orthogonality of these two functional groups allows for a planned, stepwise synthesis, making this compound a cornerstone for convergent synthetic strategies[3].
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its effective use and handling.
| Property | Value | Source |
| CAS Number | 1062512-53-1 | [4] |
| Molecular Formula | C₅H₁₀ClNO₂ | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | Clear to yellowish liquid | [5] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) | [5] |
Synthesis of the Building Block
The preparation of this compound is straightforward and can be readily accomplished in a standard laboratory setting. The most common method involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 3-chloropropionyl chloride[1].
Caption: Synthesis workflow for this compound.
Protocol 2.1: Synthesis from 3-Chloropropionyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
3-Chloropropionyl chloride[5]
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine (2.2 eq) to the suspension and stir for 10 minutes.
-
Add 3-chloropropionyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via vacuum distillation or flash column chromatography to obtain this compound as a clear oil.
Core Application: Ketone Synthesis via Grignard Reaction
The premier application of this building block is its reaction with organometallic reagents to furnish functionalized chloroketones, which are themselves valuable synthetic intermediates.
Caption: Mechanism of ketone synthesis using the Weinreb amide.
The key to this reaction's success is the stability of the tetrahedral intermediate formed upon nucleophilic addition[1]. The magnesium atom chelates to both the carbonyl oxygen and the methoxy oxygen, preventing the collapse of the intermediate and subsequent second addition of the Grignard reagent. This intermediate remains stable until an aqueous acidic workup is performed[1].
Protocol 3.1: General Procedure for Synthesis of γ-Chloroketones
This protocol provides a general method for reacting this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via syringe. A slight exotherm may be observed.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude γ-chloroketone by flash column chromatography on silica gel.
| R-Group in R-MgX | Product Structure | Typical Yield |
| Phenyl | 3-Chloro-1-phenylpropan-1-one | >85% |
| Ethyl | 5-Chloropentan-3-one | >80% |
| Isopropyl | 4-Chloro-1-methylbutan-2-one | >75% |
| Vinyl | 5-Chloropent-1-en-3-one | >70% |
Further Transformations: Exploiting the Chloro Group
The primary alkyl chloride offers a secondary site for reactivity, which can be addressed either before or after the transformation of the Weinreb amide. This allows for the synthesis of a wide array of functionalized C3 building blocks.
Application 4.1: N-Alkylation Reactions
The chloro group is readily displaced by primary or secondary amines to form β-amino Weinreb amides, which are precursors to β-amino ketones—a common motif in pharmaceutical compounds.
Caption: Sequential functionalization workflow.
Protocol 4.1.1: Synthesis of a β-Amino Weinreb Amide
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine) (2.5 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Acetonitrile (ACN)
Procedure:
-
In a sealed tube or round-bottom flask with a reflux condenser, combine this compound (1.0 eq), morpholine (2.5 eq), K₂CO₃ (1.5 eq), and KI (0.1 eq) in acetonitrile.
-
Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove excess amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the β-morpholino Weinreb amide, which can often be used in the next step without further purification.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Precursors: The synthesis involves 3-chloropropionyl chloride, which is corrosive and reacts with moisture[5]. Handle with extreme care under anhydrous conditions.
-
Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents[6]. All glassware must be flame- or oven-dried, and reactions must be conducted under an inert atmosphere.
Conclusion
This compound is a highly effective and versatile three-carbon building block. The stable yet reactive Weinreb amide allows for controlled and high-yield synthesis of ketones and aldehydes, while the alkyl chloride provides a handle for introducing a wide range of nucleophiles. The ability to perform these transformations sequentially makes this reagent an invaluable tool for medicinal chemists and synthetic researchers aiming to build complex molecular targets with precision and efficiency.
References
- Weinreb amides. (n.d.). Retrieved from an article snippet on synthetic utility.
-
Singh, G., & Singh, V. K. (2009). Weinreb amide based building blocks for convenient access to various synthetic targets. Indian Journal of Chemistry - Section B, 48B(12), 1749-1757. Retrieved from [Link]
-
Shrestha, B. (2022). Synthesis of a key building block for a metal-like carbon-based compound. DigitalCommons@EMU. Retrieved from [Link]
-
Fürstner, A., et al. (2010). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. Organic Letters, 12(15), 3442–3445. Retrieved from [Link]
-
Abdel-Hameed, E.-S. M., & Al-Masoudi, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 175-194. Retrieved from [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Stevens, C. V., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784. Retrieved from [Link]
-
Chad's Prep. (2021). 12.4 Grignard Reagents. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. Retrieved from [Link]
-
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2868. Retrieved from [Link]
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- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. vandemark.com [vandemark.com]
- 6. 格氏试剂 [sigmaaldrich.com]
Application Notes & Protocols: Chemoselective Synthesis of β-Chloroketones using 3-Chloro-N-methoxy-N-methylpropanamide
Introduction: The Strategic Value of Chemoselective Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, forming the backbone of countless molecular architectures in pharmaceuticals, agrochemicals, and materials science.[1] A significant challenge in this field has been the precise control over the reactivity of organometallic reagents with carboxylic acid derivatives. Traditional methods employing acid chlorides or esters often suffer from a critical flaw: over-addition.[2][3] In these reactions, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the undesired formation of tertiary alcohols.[2][4]
The Weinreb-Nahm ketone synthesis, discovered in 1981, provided an elegant and robust solution to this problem.[2][5] By converting carboxylic acids into N-methoxy-N-methylamides (commonly known as Weinreb amides), chemists gained a reliable tool for synthesizing ketones with high chemoselectivity.[2][6] This guide focuses on a particularly versatile building block, 3-chloro-N-methoxy-N-methylpropanamide . The utility of this reagent is twofold: its Weinreb amide functionality directs the clean formation of a ketone, while the integral 3-chloro position serves as a reactive handle for subsequent downstream modifications, enabling the rapid construction of complex, bifunctional molecules.
The Pillar of Selectivity: The Weinreb Amide Mechanism
The remarkable success of the Weinreb-Nahm synthesis lies in the unique stability of the reaction intermediate. Unlike the reaction with esters or acid chlorides, the addition of an organometallic reagent (such as a Grignard or organolithium reagent) to a Weinreb amide does not immediately collapse to form a ketone.[3][7]
The mechanism proceeds as follows:
-
Nucleophilic Addition: The organometallic reagent adds to the electrophilic carbonyl carbon of the Weinreb amide.[8]
-
Formation of a Chelated Intermediate: This addition forms a tetrahedral intermediate. The key to the reaction's selectivity is that this intermediate is stabilized by the formation of a stable five-membered chelate ring involving the metal cation (Mg or Li), the carbonyl oxygen, and the N-methoxy oxygen.[2][5][7][9]
-
Intermediate Stability: This chelated structure is stable at low temperatures (typically 0 °C to -78 °C) and prevents the elimination of the amido group.[4][10] This stability effectively halts the reaction at the tetrahedral intermediate stage, preventing the formation of the ketone in situ and thus precluding a second nucleophilic attack (over-addition).[8]
-
Hydrolysis to Ketone: Upon aqueous acidic workup, the stable chelate is protonated and readily hydrolyzes to release the desired ketone, along with the water-soluble N,O-dimethylhydroxylamine salt, which is easily removed during extraction.[3][8]
This mechanistic pathway ensures a clean, high-yielding, and predictable synthesis of the target ketone.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Experimental Protocols
The following protocols provide a framework for the preparation and utilization of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This procedure details the preparation of the title Weinreb amide from commercially available starting materials.[2][10]
Materials:
-
3-Chloropropionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride[5]
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and suspend it in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (2.2 eq) to the suspension. Stir for 15 minutes to ensure the formation of the free amine.
-
Acylation: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be purified by silica gel column chromatography or distillation to afford a colorless oil.
Protocol 2: General Procedure for the Synthesis of a β-Chloroketone
This protocol describes the reaction of this compound with a Grignard reagent to form the corresponding ketone.
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous[11]
-
1 M Hydrochloric acid (HCl), aqueous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).[12]
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure β-chloroketone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 3-Chloro-N-methoxy-N-methylpropanamide in Natural Product Total Synthesis
Introduction: A Versatile C3 Building Block for Complex Architectures
In the intricate and demanding field of natural product total synthesis, the strategic selection of building blocks is paramount to success. 3-Chloro-N-methoxy-N-methylpropanamide, a specialized Weinreb-Nahm amide, has emerged as a highly valuable and versatile C3 synthon.[1][2] Its utility stems from the unique stability and reactivity profile of the N-methoxy-N-methyl amide functionality, first reported in 1981.[1][3][4][5] This functional group is notably resistant to over-addition by organometallic reagents, a common pitfall with esters and acid chlorides, thus enabling the clean synthesis of ketones.[1][4][6] The presence of a chlorine atom at the 3-position provides a crucial handle for subsequent transformations, allowing for the construction of complex cyclic and acyclic systems.
This guide provides an in-depth look at the application of this compound in the total synthesis of bioactive natural products. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying strategic considerations for its implementation in a synthetic campaign.
Core Principles of Reactivity and Application
The power of this compound lies in the predictable and high-yielding nature of its reactions with strong nucleophiles, such as Grignard and organolithium reagents.[1][7] The reaction proceeds through a stable five-membered cyclic tetrahedral intermediate, which prevents the common problem of over-addition and subsequent alcohol formation.[3][4][5][8] Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.
Sources
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- 2. biosynth.com [biosynth.com]
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- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
The Strategic Application of 3-chloro-N-methoxy-N-methylpropanamide in the Synthesis of β-Chloroketone Pharmaceutical Intermediates
Introduction: The Unique Utility of a Bifunctional Weinreb Amide
In the landscape of pharmaceutical process development, the efficient and controlled formation of carbon-carbon bonds is a cornerstone of synthetic strategy. 3-chloro-N-methoxy-N-methylpropanamide, a specialized Weinreb amide, has emerged as a highly valuable bifunctional building block. Its structure incorporates both a reactive N-methoxy-N-methylamide (Weinreb amide) and a propyl chain bearing a chlorine atom. This dual functionality allows for a two-stage synthetic approach: the controlled introduction of a carbonyl group via the Weinreb amide, followed by subsequent manipulation of the chloro moiety. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound, focusing on its role in the synthesis of β-chloroketones, which are key precursors to a variety of active pharmaceutical ingredients (APIs).
The primary advantage of employing a Weinreb amide, such as this compound, lies in its reaction with potent organometallic nucleophiles like Grignard or organolithium reagents. Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide forms a stable tetrahedral intermediate upon nucleophilic addition.[1][2] This intermediate is stabilized by chelation of the metal cation between the newly formed carbonyl oxygen and the methoxy oxygen.[1] This chelation prevents the common problem of over-addition, which would otherwise lead to the formation of tertiary alcohols.[1][2] A simple aqueous work-up then liberates the desired ketone. This controlled reactivity makes this compound an exemplary reagent for the high-yield synthesis of ketones.
This guide will detail the synthesis of the title compound, its application in a representative synthesis of a β-chloroketone intermediate, and provide comprehensive, field-tested protocols.
Synthesis of this compound
The most common and direct route to this compound is the acylation of N,O-dimethylhydroxylamine with 3-chloropropionyl chloride.[1][2] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrochloric acid byproduct.
Experimental Workflow for Synthesis
Caption: Synthesis of the Weinreb Amide.
Application in Pharmaceutical Intermediate Synthesis: The Case of 1-phenyl-3-chloropropan-1-one
To illustrate the utility of this compound, we will focus on its reaction with phenylmagnesium bromide, a Grignard reagent, to synthesize 1-phenyl-3-chloropropan-1-one. This β-chloroketone is a versatile intermediate. For instance, it is a known precursor in the synthesis of cathinone derivatives and the antidepressant fluoxetine.[3][4]
The Underlying Mechanism: Controlled Ketone Formation
The reaction proceeds via the established Weinreb ketone synthesis mechanism. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by the magnesium ion, preventing a second addition of the Grignard reagent. Subsequent acidic work-up breaks down this stable intermediate to yield the final ketone product, 1-phenyl-3-chloropropan-1-one.
Caption: Weinreb Ketone Synthesis Workflow.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 3-chloropropionyl chloride is corrosive and reacts violently with water.[5] Grignard reagents are highly reactive and can be pyrophoric.[6] All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 10.0 g | 0.1025 | 1.0 |
| 3-Chloropropionyl chloride | 126.97 | 14.3 g (10.8 mL) | 0.1127 | 1.1 |
| Pyridine | 79.10 | 9.0 mL | 0.1127 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (10.0 g, 0.1025 mol) and dichloromethane (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (9.0 mL, 0.1127 mol) to the stirred suspension.
-
Add 3-chloropropionyl chloride (10.8 mL, 0.1127 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 100 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Synthesis of 1-phenyl-3-chloropropan-1-one
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 151.59 | 10.0 g | 0.066 | 1.0 |
| Phenylmagnesium bromide (3.0 M in Et₂O) | - | 24.2 mL | 0.0726 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 0.066 mol) and anhydrous THF (150 mL).
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add phenylmagnesium bromide (3.0 M in diethyl ether, 24.2 mL, 0.0726 mol) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 0 °C.
-
After complete addition, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product should be more nonpolar than the starting Weinreb amide.
-
Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while maintaining cooling in an ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1-phenyl-3-chloropropan-1-one as a pale yellow oil.
Data Presentation
Product Characterization: 1-phenyl-3-chloropropan-1-one
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | |
| Molecular Weight | 168.62 g/mol | |
| Appearance | Pale yellow oil | General Knowledge |
| Boiling Point | 115-117 °C at 4 mmHg | General Knowledge |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.98 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 3.88 (t, 2H), 3.40 (t, 2H) | Spectroscopic Data for similar compounds |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 196.8, 136.5, 133.6, 128.8, 128.2, 41.2, 39.8 | Spectroscopic Data for similar compounds |
Conclusion and Future Perspectives
This compound serves as an excellent example of a bifunctional reagent that enables controlled and high-yield synthesis of important pharmaceutical intermediates. The Weinreb amide functionality ensures the selective formation of ketones from highly reactive organometallic reagents, while the chloro-substituent provides a handle for further synthetic transformations. The protocols detailed herein are robust and scalable, offering a reliable pathway for the synthesis of β-chloroketones. As the demand for more complex and stereochemically defined APIs grows, the strategic use of such versatile building blocks will undoubtedly continue to be a critical component of modern pharmaceutical synthesis.
References
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VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
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Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]
- Google Patents. (n.d.). Novel alpha-chloroketone derivative and process for preparation thereof.
-
ARKIVOC. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chloro-3-phenylpropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
-
Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Retrieved from [Link]
-
Canadian Center of Science and Education. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
Sources
Application Note & Protocol: One-Pot Synthesis of Ketones from Carboxylic Acids Using 3-Chloro-N-methoxy-N-methylpropanamide
For: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the creation of pharmaceuticals, natural products, and advanced materials. Traditional methods for converting carboxylic acids to ketones often involve multi-step procedures with harsh reagents. This application note details a robust and efficient one-pot protocol for the synthesis of ketones from carboxylic acids utilizing 3-chloro-N-methoxy-N-methylpropanamide as a novel activating agent. This methodology proceeds through an in situ formation of a Weinreb amide intermediate, which then readily couples with organometallic reagents to yield the desired ketone. The process is characterized by its operational simplicity, broad substrate scope, and moderate to good yields, offering a significant improvement over classical approaches.
Introduction: The Challenge of Direct Ketone Synthesis
Ketones are a ubiquitous functional group in a vast array of biologically active molecules and synthetic intermediates.[1][2] The direct conversion of readily available carboxylic acids to ketones is a highly desirable transformation. However, this conversion is challenging due to the low electrophilicity of the carboxyl group and the propensity of organometallic reagents to over-add to the ketone product, leading to tertiary alcohols.[3][4][5]
To circumvent these issues, chemists have developed multi-step strategies, often involving the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride or an anhydride.[6] While effective, these methods can lack atom economy and may not be suitable for sensitive substrates. An ideal synthetic method would involve a one-pot procedure that activates the carboxylic acid and facilitates selective reaction with an organometallic reagent without over-addition.
The development of Weinreb amides (N-methoxy-N-methylamides) revolutionized ketone synthesis.[3][4][5] The chelation of the methoxy and methyl groups on the nitrogen atom with the metal of the organometallic reagent forms a stable tetrahedral intermediate.[3][5] This intermediate prevents the typical over-addition, collapsing to the ketone only upon acidic workup. This application note introduces a streamlined, one-pot approach using this compound to form the Weinreb amide in situ, followed by the addition of an organometallic reagent.
The Role of this compound
This compound serves as an efficient activating agent for carboxylic acids. The key to its function lies in the chloro- leaving group, which facilitates the nucleophilic attack by the carboxylate. Once the carboxylic acid is activated, it readily reacts with N,O-dimethylhydroxylamine (often added as the hydrochloride salt with a base) to form the stable Weinreb amide intermediate. This entire activation and amidation sequence can be performed in a single reaction vessel, simplifying the overall process.
Mechanism of Action
The one-pot synthesis proceeds through a two-stage mechanism within a single reaction vessel:
Stage 1: In Situ Weinreb Amide Formation
-
Activation of the Carboxylic Acid: The carboxylic acid is first deprotonated by a suitable base (e.g., triethylamine, N-methylmorpholine) to form the carboxylate anion.
-
Nucleophilic Acyl Substitution: The carboxylate anion attacks the carbonyl carbon of this compound, displacing the chloride ion and forming a mixed anhydride intermediate.
-
Amidation: N,O-dimethylhydroxylamine, present in the reaction mixture, then attacks the activated carbonyl of the mixed anhydride, leading to the formation of the corresponding Weinreb amide and releasing 3-hydroxy-N-methoxy-N-methylpropanamide as a byproduct.
Stage 2: Ketone Formation
-
Chelation and Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium reagent) is added to the reaction mixture. The metal ion chelates with the oxygen of the carbonyl and the methoxy group of the Weinreb amide. This is followed by the nucleophilic addition of the organic group to the carbonyl carbon, forming a stable tetrahedral intermediate.
-
Hydrolysis: Upon aqueous acidic workup, the tetrahedral intermediate collapses, eliminating N-methoxy-N-methylamine and yielding the final ketone product.
Diagram of the Reaction Mechanism:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with 3-chloro-N-methoxy-N-methylpropanamide
Welcome to our dedicated technical support guide for optimizing Grignard reactions involving 3-chloro-N-methoxy-N-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation and overcome common challenges, particularly the issue of over-addition. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide like this compound in a Grignard reaction?
The principal advantage is the prevention of over-addition, a common side reaction when using more traditional acyl compounds like esters or acid chlorides.[1][2][3] The N-methoxy-N-methylamide structure facilitates the formation of a stable tetrahedral intermediate upon addition of the first equivalent of the Grignard reagent.[1][2][4] This stability is due to the chelation of the magnesium atom by both the carbonyl oxygen and the methoxy oxygen, which holds the intermediate in place until a deliberate acidic workup.[2]
Q2: I'm observing a significant amount of tertiary alcohol in my product mixture. What is causing this over-addition?
Over-addition occurs when the tetrahedral intermediate, which is key to the selectivity of the Weinreb reaction, prematurely collapses to form the ketone product in the presence of unreacted Grignard reagent. This newly formed ketone is highly electrophilic and will readily react with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[3][5] This breakdown is often promoted by elevated temperatures or the use of highly reactive Grignard reagents.[6]
Q3: How critical is the reaction temperature?
Temperature control is arguably the most critical parameter for success. The stability of the chelating tetrahedral intermediate is highly temperature-dependent.[2] Maintaining a low temperature, typically between -78 °C and -40 °C, is crucial to prevent its premature collapse and subsequent over-addition.[6]
Q4: Can I use an excess of the Grignard reagent?
While the Weinreb amide is known for its tolerance to excess Grignard reagent under optimal conditions, using a large excess can increase the likelihood of over-addition, especially if temperature control is not stringent.[7][8] For sensitive substrates or when troubleshooting, it is advisable to titrate the Grignard reagent and use a modest excess (e.g., 1.1–1.5 equivalents).
Troubleshooting Guide: Preventing Over-Addition
This section provides a systematic approach to diagnosing and resolving the issue of over-addition in your Grignard reaction with this compound.
Understanding the Core Problem: The Unstable Intermediate
The success of the Weinreb ketone synthesis hinges on the stability of the five-membered ring chelated intermediate. The reaction pathway diverges at this point, as illustrated below.
Sources
- 1. nbinno.com [nbinno.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ketone Synthesis from 3-chloro-N-methoxy-N-methylpropanamide
Welcome to the technical support center for improving the yields of ketone synthesis from 3-chloro-N-methoxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yielding, reproducible results in your synthetic endeavors.
The conversion of this compound to the corresponding chloroketone via reaction with an organometallic reagent, typically a Grignard reagent, is a powerful transformation leveraging the stability of the Weinreb-Nahm amide.[1][2] The N-methoxy-N-methylamide functionality forms a stable chelated tetrahedral intermediate with the metal species of the organometallic reagent.[1][2][3] This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[1][2][4] Upon aqueous workup, this stable intermediate collapses to cleanly afford the desired ketone.[5][6]
However, even with this robust methodology, challenges can arise, leading to suboptimal yields or the formation of impurities. This guide will address these potential issues directly, providing both theoretical explanations and practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of ketones from this compound. Each issue is followed by potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Ketone
Possible Causes:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[7] Exposure to atmospheric water or oxygen will quench the reagent, rendering it inactive.
-
Poor Quality Starting Material: The purity of the this compound is crucial. Impurities can interfere with the reaction.
-
Incorrect Reaction Temperature: The stability of the tetrahedral intermediate is temperature-dependent.[2] Running the reaction at too high a temperature can lead to decomposition or side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Insufficient Equivalents of Grignard Reagent: While an excess is often used, a significant under-stoichiometric amount will lead to incomplete conversion of the starting material.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and must be thoroughly dried.[7]
-
Titrate the Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. This ensures the accurate addition of the desired stoichiometric amount.
-
Optimize Reaction Temperature: Typically, the Grignard reagent is added at a low temperature (e.g., -78 °C to 0 °C) to control the initial exothermic reaction and ensure the stability of the tetrahedral intermediate.[8][9] After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.[8]
-
Verify Starting Material Purity: Confirm the purity of the this compound by NMR or other appropriate analytical techniques before starting the reaction.
Problem 2: Formation of a Tertiary Alcohol (Over-addition Product)
Possible Cause:
-
Unstable Tetrahedral Intermediate: Although Weinreb amides are designed to prevent over-addition, a highly reactive Grignard reagent or elevated reaction temperatures can lead to the breakdown of the chelated intermediate and a second addition of the Grignard reagent.[1][2]
Solutions:
-
Maintain Low Temperatures: Strictly control the temperature during the addition of the Grignard reagent and throughout the reaction. Performing the reaction at -78 °C is often effective.[9]
-
Use a Less Reactive Organometallic Reagent: If over-addition persists, consider using a less reactive organometallic reagent, such as an organozinc or organocadmium species, although this may require different reaction conditions.
-
Controlled Addition: Add the Grignard reagent slowly and dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and better control the reaction temperature.
Problem 3: Presence of Unreacted Starting Material
Possible Causes:
-
Insufficient Grignard Reagent: As mentioned in Problem 1, an insufficient amount of the Grignard reagent will result in incomplete conversion.
-
Reaction Quenched Prematurely: The reaction may not have been allowed to proceed for a sufficient amount of time.
Solutions:
-
Use a Slight Excess of Grignard Reagent: Employing a slight excess (e.g., 1.1 to 1.5 equivalents) of the Grignard reagent can help drive the reaction to completion.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material before quenching the reaction.
-
Increase Reaction Time or Temperature: If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature and stir for an extended period (e.g., 1-3 hours) after the initial addition.[8]
Problem 4: Formation of Side Products, Including N-methylamide and Formaldehyde
Possible Causes:
-
Basicity of the Grignard Reagent: Highly basic Grignard reagents can induce an E2 elimination of the N-methoxy group, leading to the formation of formaldehyde and an N-methylamide anion.[10] This is more likely with sterically hindered or strongly basic nucleophiles.[1][2]
-
Reaction with the Chloropropyl Moiety: The Grignard reagent could potentially react with the chloro group, leading to undesired byproducts.
Solutions:
-
Use a Less Basic Grignard Reagent: If elimination is a significant issue, consider using a less basic organometallic reagent.
-
Addition of a Lewis Acid: The addition of a Lewis acid, such as CeCl₃ or LiCl, can sometimes temper the basicity of the Grignard reagent and improve the outcome of the reaction.[9]
-
Maintain Low Temperatures: As with other side reactions, maintaining a low temperature can help to suppress these undesired pathways.
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide preferred over an ester or acid chloride for this synthesis?
A1: The Weinreb-Nahm amide is advantageous because it forms a stable, five-membered chelated intermediate with the magnesium of the Grignard reagent.[1][2] This intermediate is stable at low temperatures and resists further nucleophilic attack, thus preventing the over-addition that commonly occurs with esters and acid chlorides to form tertiary alcohols.[1][2][4] Upon acidic workup, this intermediate cleanly hydrolyzes to the desired ketone.[5][6]
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature can vary depending on the specific Grignard reagent used. However, a general recommendation is to add the Grignard reagent at a low temperature, typically between -78 °C and 0 °C, to control the initial exotherm and maintain the stability of the tetrahedral intermediate.[8][9] After the addition, the reaction is often allowed to warm to room temperature to ensure completion.[8] It is advisable to perform small-scale optimization experiments to determine the ideal temperature profile for your specific substrate and nucleophile.
Q3: How can I purify the final chloroketone product?
A3: The purification of the resulting chloroketone can typically be achieved by column chromatography on silica gel.[8] It is important to handle the product carefully as α-chloroketones can be reactive.[11][12] Ensure that all solvents used for chromatography are anhydrous to prevent any potential hydrolysis or side reactions.[13]
Q4: Can I use an organolithium reagent instead of a Grignard reagent?
A4: Yes, organolithium reagents can also be used in Weinreb ketone synthesis.[1][14] However, organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This can sometimes lead to a higher propensity for side reactions, such as the elimination of the methoxy group.[10] Therefore, careful control of the reaction conditions, especially temperature, is even more critical when using organolithium reagents.
Q5: What are some common signs that my Grignard reagent has gone bad?
A5: A visual inspection of the Grignard reagent solution can be informative. A healthy Grignard solution is typically a clear to slightly cloudy, colorless to grayish solution. If you observe a significant amount of white precipitate (magnesium salts), it may indicate that the reagent has been exposed to moisture or air and has degraded. The most reliable method to assess the quality of your Grignard reagent is to perform a titration before use.
Experimental Protocols
Optimized Protocol for Ketone Synthesis
This protocol provides a general guideline. Optimization may be required for specific Grignard reagents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Grignard reagent, impure starting material, incorrect temperature | Ensure anhydrous conditions, titrate Grignard, verify starting material purity, optimize temperature |
| Over-addition (Tertiary Alcohol) | Unstable tetrahedral intermediate, high reactivity of Grignard, elevated temperature | Maintain low temperature (-78 °C), use a less reactive nucleophile, slow addition of Grignard |
| Unreacted Starting Material | Insufficient Grignard reagent, premature quenching | Use a slight excess of Grignard, monitor reaction by TLC, increase reaction time/temperature |
| Side Products (N-methylamide) | High basicity of Grignard reagent | Use a less basic nucleophile, add a Lewis acid (CeCl₃, LiCl), maintain low temperature |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of ketones from Weinreb amides.
Reaction Mechanism
Caption: Simplified mechanism of the Weinreb ketone synthesis.
References
-
ResearchGate. Optimization of the Grignard reagent formation. Available at: [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). Available at: [Link]
-
PrepChem.com. Synthesis of chloro ketone. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Available at: [Link]
-
Common Organic Chemistry. Grignard Reaction - Common Conditions. Available at: [Link]
-
ResearchGate. Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. Available at: [Link]
-
Organic Syntheses. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Available at: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
ACS Publications. Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Ketone Synthesis: Mastering Weinreb Amides with N,O-Dimethylhydroxylamine Hydrochloride. Available at: [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at: [Link]
-
博客 | 文学城. Weinreb ketone synthesis. Available at: [Link]
-
Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. Available at: [Link]
-
ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Available at: [Link]
-
The Science Behind Ketone Synthesis. The Weinreb Amide Approach. Available at: [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available at: [Link]
-
ACS Publications. Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. Available at: [Link]
-
ResearchGate. Synthesis of β‐chloro ketones from aryl cyclopropanes. Available at: [Link]
-
ResearchGate. N-Methoxy-N-methyl-3-bromopropionamide: A New Three-Carbon Homologating Agent for the Synthesis of Unsymmetrical 1,4-Diketones. Available at: [Link]
- Google Patents. CN1466561A - A method for preparing α' chloroketones.
-
Taylor & Francis Online. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Available at: [Link]
-
National Institutes of Health. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at: [Link]
-
Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Available at: [Link]
-
Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Available at: [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Available at: [Link]
-
ResearchGate. Acid Chloride/ chloroformate purification?. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]
-
YouTube. 20.4 Reaction with Organometallic Reagents. Available at: [Link]
-
National Institutes of Health. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. Available at: [Link]
-
ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Available at: [Link]
-
MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available at: [Link]
-
YouTube. 12.4 Grignard Reagents | Organic Chemistry. Available at: [Link]
Sources
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- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 7. adichemistry.com [adichemistry.com]
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- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
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- 14. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Side Reactions of 3-chloro-N-methoxy-N-methylpropanamide with Strong Bases
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3-chloro-N-methoxy-N-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile C3 building block in their synthetic workflows. While its Weinreb amide functionality offers a reliable route to ketones and aldehydes, its interaction with strong bases can lead to several challenging side reactions.[1][2] This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic explanations to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments involving this compound and strong bases.
Q1: My reaction is generating a significant amount of an unsaturated byproduct, N-methoxy-N-methylacrylamide. What causes this and how can I minimize it?
A1: The formation of N-methoxy-N-methylacrylamide is a classic example of a base-induced elimination reaction. The chloro group at the 3-position (β-position to the carbonyl) is susceptible to elimination.
Mechanism: Beta-Elimination (E2 or E1cb Pathway)
A strong base can abstract a proton from the carbon alpha to the carbonyl group (the most acidic C-H bond), forming an enolate intermediate. This enolate can then undergo intramolecular displacement of the chloride ion to form a cyclopropanone, or more commonly, the base directly abstracts a proton from the C2 position, and the resulting electron pair pushes out the chloride leaving group in a concerted (E2) or stepwise (E1cb) fashion to form an alkene.[3][4] This process is highly dependent on the base's steric hindrance and the reaction temperature.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[6] Conducting your reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly suppress the elimination pathway.
-
Choose a Less Hindered Base: Sterically bulky bases (e.g., potassium tert-butoxide) can preferentially act as bases rather than nucleophiles, favoring elimination. If your desired reaction is nucleophilic addition, consider using organolithium reagents over more hindered Grignard reagents.
-
Control Stoichiometry: Use the minimum required amount of strong base. Excess base increases the likelihood of side reactions, including elimination.
-
Solvent Choice: The choice of solvent can influence reaction pathways. Aprotic polar solvents can stabilize charged intermediates, potentially affecting the rates of both desired and undesired reactions.[6]
Q2: I am attempting a Grignard reaction to synthesize a ketone, but my yields are low, and I've isolated N-methyl-3-chloropropanamide. What is happening to my Weinreb amide?
A2: This is a known, though less common, failure mode of Weinreb amides when treated with highly basic reagents like Grignards.[7][8] The issue is not with the chloropropane backbone but with the N-methoxy-N-methylamide group itself.
Mechanism: Base-Induced Decomposition of the Weinreb Amide
Instead of attacking the carbonyl carbon, the Grignard reagent can act as a base and deprotonate one of the methoxy protons. The resulting intermediate is unstable and can undergo an E2-type elimination to release formaldehyde, generating an N-methylamide anion.[7] This anion is then protonated during aqueous workup to yield the observed N-methyl-3-chloropropanamide byproduct.
dot
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Elimination Reactions: an Introduction [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for 3-chloro-N-methoxy-N-methylpropanamide Reactions
Welcome to the technical support guide for the synthesis of 3-chloro-N-methoxy-N-methylpropanamide. As a key Weinreb amide intermediate, its purity is paramount for the success of subsequent transformations, such as ketone synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, experience-driven advice to navigate the common challenges encountered during the reaction workup. Our focus is on providing logical, chemically-sound procedures to minimize byproduct formation and ensure the isolation of a high-purity product.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues that arise during the synthesis and purification of this compound.
Q1: What are the primary byproducts I should be concerned about in this reaction?
A1: The synthesis typically involves the reaction of 3-chloropropionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine, pyridine).[1] The main byproducts originate from the starting materials and their interaction with trace moisture:
-
3-chloropropionic acid: This is the most common impurity, formed from the hydrolysis of the highly reactive 3-chloropropionyl chloride.[3][4] Even trace amounts of water in the solvent or on the glassware can lead to its formation.
-
Unreacted N,O-dimethylhydroxylamine: While the hydrochloride salt is typically used, any free base remaining after the reaction is a potential impurity.[5][6]
-
Amine Hydrochloride Salts: The base used to neutralize the HCl generated during the reaction (e.g., triethylamine hydrochloride) will be present as a salt.
-
Unreacted 3-chloropropionyl chloride: If the reaction does not go to completion, this highly reactive starting material will contaminate the product and cause issues during workup and storage.[7]
Q2: My reaction mixture turned into a very thick, white slurry after adding the base. Is this normal?
A2: Yes, this is completely normal and expected. The reaction between 3-chloropropionyl chloride and N,O-dimethylhydroxylamine hydrochloride generates one equivalent of hydrochloric acid (HCl). The organic base you add (like triethylamine or pyridine) neutralizes this HCl, forming a salt (e.g., triethylamine hydrochloride). These salts are often poorly soluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), resulting in the formation of a thick precipitate or slurry. This is a good visual indicator that the reaction is proceeding.
Q3: How should I safely and effectively quench the reaction?
A3: A proper quench is critical for both safety and purity. It aims to destroy any unreacted, hazardous 3-chloropropionyl chloride. The key is to perform the quench slowly and at a low temperature to control the exothermic reaction.
Recommended Quench Procedure:
-
Cool the reaction vessel in an ice-water bath (0 °C).
-
Slowly, and with vigorous stirring, add the reaction mixture to a separate flask containing ice-cold water or a dilute, cold aqueous solution of sodium bicarbonate.[3][8]
-
Causality: Adding the reaction mixture to the quench solution (instead of the other way around) ensures that the acyl chloride is always the limiting reagent during the quench, preventing a large, uncontrolled exotherm. The cold temperature dissipates the heat generated from the hydrolysis of the acyl chloride, which produces HCl vapor.[4][8]
Q4: I'm having trouble with emulsions and my layers won't separate during extraction. What should I do?
A4: Emulsions are a common frustration during the workup of amide syntheses. They are often caused by finely dispersed solids (like the amine salts) or similar densities between the organic and aqueous layers.
Solutions:
-
Add Brine: The most effective solution is to add a significant volume of saturated sodium chloride (brine) solution.[9] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and forces a cleaner separation.
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Filtration: If a persistent emulsion is caused by fine solids, you can filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This will often remove the particulate matter that stabilizes the emulsion.
Q5: My final product is a yellow oil, but I've seen it reported as a solid. What causes this and how can I purify it?
A5: Pure this compound is typically a white to off-white solid.[10] An oily or colored product is a clear indication of impurities. The most likely culprits are residual 3-chloropropionic acid or other unremoved starting materials. While the standard extractive workup is effective, it may not be sufficient for achieving high purity. In this case, purification by flash column chromatography on silica gel is the recommended next step.[10][11][12] A solvent system of ethyl acetate in hexanes is typically effective for eluting the desired Weinreb amide.
Visualizing the Chemistry: Reaction and Byproduct Formation
The following diagram illustrates the desired reaction pathway to form the Weinreb amide and the primary side reaction—hydrolysis of the acyl chloride—that leads to a key byproduct.
Caption: Desired reaction vs. primary side reaction.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems encountered during the workup.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete reaction. 2. Significant product loss into the aqueous layers during extraction. 3. Product hydrolysis under harsh acidic or basic workup conditions. | 1. Monitor reaction completion via TLC or LC-MS before quenching. 2. Use saturated aqueous solutions (e.g., sat. NaHCO₃, brine) to minimize organic product solubility ("salting-out" effect).[9] 3. Avoid prolonged exposure to strong acids/bases and high temperatures. |
| Final Product is Acidic | Incomplete removal of 3-chloropropionic acid or residual HCl from the quench. | Perform additional washes with saturated sodium bicarbonate solution. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic (pH 7-8). |
| Persistent Emulsion | 1. Insufficient ionic strength of the aqueous phase. 2. Finely dispersed solids at the interface. | 1. Add saturated brine to the separatory funnel and swirl gently.[9] 2. Filter the entire mixture through a pad of Celite. |
| Oily or Colored Product | Presence of unreacted starting materials or byproducts not fully removed by extraction. | Purify the crude product using flash column chromatography on silica gel.[10][11] |
Detailed Experimental Protocols
Protocol 1: Standard Quench and Liquid-Liquid Extraction Workup
This protocol is designed to efficiently remove the common byproducts discussed above.
-
Preparation: Prepare a separatory funnel and three flasks containing: (A) Ice-cold deionized water (approx. 2x the reaction volume), (B) 1M HCl solution (approx. 1x the reaction volume), and (C) Saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 1x the reaction volume).[9][13]
-
Quench: Cool the completed reaction mixture in an ice bath. Slowly transfer the reaction slurry into the flask of ice-cold water (A) with vigorous stirring. This hydrolyzes any remaining 3-chloropropionyl chloride.[3][4]
-
Extraction: Transfer the quenched mixture to the separatory funnel. Add the organic solvent used for the reaction (e.g., DCM or Ethyl Acetate) if more is needed to fully dissolve the product.
-
Acid Wash: Drain the organic layer into a clean flask. Extract the aqueous layer once more with the organic solvent. Combine all organic layers and wash them with the 1M HCl solution (B). This step removes the organic base (e.g., triethylamine). Discard the aqueous layer.
-
Base Wash: Wash the organic layer with the saturated NaHCO₃ solution (C). Be sure to vent the separatory funnel frequently to release CO₂ gas that evolves from neutralizing acidic byproducts.[9] Continue washing until no more gas evolution is observed. This removes 3-chloropropionic acid.
-
Brine Wash: Wash the organic layer with saturated brine. This removes the bulk of the dissolved water from the organic phase and helps break any minor emulsions.[9]
-
Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]
Workup Procedure Workflow
The following diagram outlines the logic of the sequential washing steps in the extraction protocol.
Caption: Logic of impurity removal during workup.
References
-
YouTube. Esterification using Acid Chloride and Alcohol. (2021-04-23). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Reddit. Weinreb amide workup extraction issues. r/OrganicChemistry. (2023-08-15). [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2024-05-25). [Link]
-
CORE. Synthesis of Weinreb amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-derived Triflates. [Link]
-
Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. (2022-05-23). [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). (2020-04-22). [Link]
-
Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. (2002). [Link]
-
MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. (2021-05-28). [Link]
-
Organic Syntheses. PREPARATION OF 3,4,5-TRIMETHOXYBENZALDEHYDE. [Link]
-
KGROUP. Quenching Reactive Substances. (2006-10-27). [Link]
- Patsnap. Preparation method of 3-chloropropionyl chloride.
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
ACS Publications. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023-11-06). [Link]
- Google Patents. Prepn of 3-chloropropionyl chloride.
-
Reddit. Question about working with Weinreb amide resin. r/chemistry. (2011-04-10). [Link]
-
Organic Chemistry Portal. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]
-
ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]
- Google Patents. Preparation method for 3-chloropropionylchloride.
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. (2019-12-12). [Link]
-
precisionFDA. N-METHOXYMETHYLAMINE HYDROCHLORIDE. [Link]
-
NIH. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]
-
PubChem. 3-Chloro-N-methylpropanamide. [Link]
-
Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide. [Link]
-
Wikipedia. N,O-Dimethylhydroxylamine. [Link]
-
PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. [Link]
-
Journal of the Chemical Society B: Physical Organic. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. (1967). [Link]
Sources
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- 5. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Technical Support Center: Purification of 3-Chloro-N-methoxy-N-methylpropanamide Reaction Products
An authoritative guide for researchers, scientists, and drug development professionals on the purification of products from reactions involving 3-chloro-N-methoxy-N-methylpropanamide.
Welcome to the technical support center for challenges related to the purification of products from reactions involving this compound. This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. As a Weinreb-Nahm amide, this compound is a versatile reagent, but the unique properties of the resulting products and potential byproducts can present purification challenges.[1][2][3] This resource combines troubleshooting, frequently asked questions, and detailed protocols to ensure you can achieve the desired purity for your compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.
Question 1: My final product is contaminated with unreacted carboxylic acid starting material. How can I remove it?
Potential Cause: This is a common issue when the coupling reaction to form the Weinreb amide from a carboxylic acid does not go to completion. The acidic nature of the carboxylic acid impurity allows for a straightforward separation based on its differential solubility in acidic and basic aqueous solutions.
Solution: Mild Basic Wash (Acid-Base Extraction) An acid-base extraction is a simple and highly effective first-line technique for removing acidic or basic impurities.[4] The key is to convert the acidic impurity into its water-soluble salt form, allowing it to be washed away from the neutral organic product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is crucial because a strong base (e.g., NaOH) could potentially hydrolyze your desired amide product.[4]
-
Extraction: Stopper the funnel, shake vigorously for 30-60 seconds, and periodically vent to release any pressure buildup (CO₂ evolution from the acid-base reaction).
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium carboxylate salt of your starting material.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Water Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water and dissolved aqueous base.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Why This Works: Carboxylic acids are readily deprotonated by weak bases to form ionic carboxylate salts. These salts are highly polar and thus preferentially soluble in the aqueous layer, while the neutral Weinreb amide product remains in the less polar organic layer.[5][6]
Question 2: I'm struggling to remove N,O-dimethylhydroxylamine from my product. What's the best approach?
Potential Cause: Excess N,O-dimethylhydroxylamine (often used as its hydrochloride salt) is frequently employed to drive the amide formation reaction to completion.[3] Being a basic and polar compound, it can be tricky to remove completely.
Solution: Acidic Wash (Acid-Base Extraction) Similar to the removal of acidic impurities, an acidic wash can be used to remove basic contaminants like N,O-dimethylhydroxylamine.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., EtOAc, DCM).
-
Transfer: Add the solution to a separatory funnel.
-
Acidic Wash: Add a dilute aqueous solution of a weak acid, such as 1 M citric acid or 5-10% hydrochloric acid (HCl).[4]
-
Extraction: Shake the funnel, venting appropriately, and allow the layers to separate. The N,O-dimethylhydroxylamine will be protonated to form a water-soluble ammonium salt.
-
Separation: Drain the aqueous layer containing the impurity.
-
Repeat: Perform a second acidic wash to maximize removal.
-
Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and remove the solvent in vacuo.
Visualizing the Separation: The following diagram illustrates the fundamental principle of using an acid-base extraction to separate a basic impurity from a neutral product.
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Low-Temperature Reactions with 3-Chloro-N-methoxy-N-methylpropanamide
Welcome to the technical support center for the effective utilization of 3-chloro-N-methoxy-N-methylpropanamide in low-temperature synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your experiments. As your dedicated application scientist, my goal is to equip you with the knowledge to not only execute protocols but to understand the underlying chemical principles that govern the reactivity and stability of this versatile reagent.
Introduction to this compound: A Specialized Weinreb Amide
This compound is a specialized Weinreb amide that serves as a valuable three-carbon building block in organic synthesis.[1] Its primary application lies in the preparation of γ-chloro ketones through reaction with organometallic reagents such as Grignard or organolithium species.[2] The key to the success of these reactions is the unique stability of the N-methoxy-N-methylamide functional group at low temperatures, which forms a stable chelated tetrahedral intermediate upon nucleophilic attack. This intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, thus allowing for the clean formation of the desired ketone upon aqueous workup.[2][3]
The presence of a chloro-substituent on the propyl chain introduces an additional layer of complexity and potential for unique reactivity that requires careful management, particularly concerning temperature control and reagent stoichiometry. This guide will provide you with the necessary information to navigate these challenges and achieve high yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other acylating agents for the synthesis of γ-chloro ketones?
A1: The primary advantage is the prevention of over-addition of the organometallic reagent. The N-methoxy-N-methylamide functional group forms a stable, five-membered chelated intermediate with the metal of the organometallic reagent (e.g., Mg or Li) at low temperatures.[2][3] This intermediate is stable until a deliberate aqueous quench, at which point it collapses to form the ketone. In contrast, reactions with esters or acid chlorides often lead to the formation of tertiary alcohols as the initially formed ketone is more reactive than the starting material towards the organometallic reagent.[3]
Q2: At what temperature should I conduct my reaction with this compound?
A2: Low temperatures are critical for the stability of the tetrahedral intermediate and to minimize side reactions. A temperature range of -78 °C to 0 °C is typically recommended. The optimal temperature will depend on the specific organometallic reagent used and its reactivity. For highly reactive reagents like organolithiums, starting at -78 °C is advisable. For Grignard reagents, a temperature between -20 °C and 0 °C may be sufficient. It is crucial to maintain a consistent low temperature throughout the addition of the organometallic reagent.
Q3: Is the C-Cl bond stable under the reaction conditions?
A3: Generally, yes. At the recommended low temperatures for Weinreb ketone synthesis, the C-Cl bond is significantly less reactive than the Weinreb amide functionality towards nucleophilic attack by organometallic reagents. The primary reaction pathway is the addition to the carbonyl group. However, prolonged reaction times, elevated temperatures, or the use of highly reactive or sterically hindered organometallic reagents could potentially lead to side reactions involving the C-Cl bond.
Q4: Can this compound undergo intramolecular cyclization?
A4: Intramolecular cyclization to form an azetidinone is a potential side reaction, especially if the reaction temperature is allowed to rise significantly or if a basic workup is used before the complete quenching of the organometallic reagent. The deprotonation of the α-carbon to the carbonyl, followed by intramolecular SN2 displacement of the chloride, could lead to ring formation. Maintaining a low temperature and using a carefully controlled acidic workup are the best strategies to avoid this.
Q5: How should I prepare this compound?
A5: It is typically prepared by the reaction of 3-chloropropionyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane at a low temperature (e.g., 0 °C).[4] Careful control of the reaction conditions is necessary due to the reactive and hazardous nature of 3-chloropropionyl chloride.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Weinreb amide from its corresponding acid chloride.
Materials:
-
3-Chloropropionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.1 eq) to the stirred suspension.
-
In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 3-chloropropionyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of a γ-Chloro Ketone
This protocol provides a general method for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add the Grignard reagent (1.1 eq) dropwise via syringe, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at -20 °C.
-
Allow the mixture to warm to room temperature and add 1 M HCl to dissolve any magnesium salts.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude γ-chloro ketone, which can be purified by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive Grignard or organolithium reagent. 2. Reaction temperature is too low for the specific reagent. 3. Insufficient reaction time. | 1. Titrate the organometallic reagent before use. Ensure anhydrous conditions. 2. Gradually warm the reaction to a slightly higher temperature (e.g., from -78 °C to -40 °C for organolithiums, or from -20 °C to 0 °C for Grignards). 3. Extend the reaction time and monitor by TLC. |
| Formation of a tertiary alcohol (over-addition product) | 1. Reaction temperature was too high, leading to the breakdown of the chelated intermediate. 2. The quench was not performed at low temperature. | 1. Ensure the reaction is maintained at the recommended low temperature throughout the addition and stirring. 2. Quench the reaction at the reaction temperature before allowing it to warm. |
| Presence of an azetidinone byproduct | 1. Intramolecular cyclization occurred. 2. Reaction temperature was too high. 3. Basic conditions during workup. | 1. Maintain strict low-temperature control. 2. Use a shorter reaction time if possible. 3. Employ a carefully controlled acidic workup (e.g., saturated NH4Cl followed by dilute HCl). |
| Formation of byproducts from reaction at the C-Cl bond | 1. Use of a highly reactive or sterically hindered organometallic reagent. 2. Elevated reaction temperature or prolonged reaction time. | 1. Consider using a less reactive organometallic reagent (e.g., an organozinc compound). 2. Adhere to the recommended low temperature and reaction time. |
| Difficult purification of the product | 1. Presence of N-methoxy-N-methylamine from the breakdown of the Weinreb amide. 2. Emulsion during aqueous workup. | 1. Include a dilute acid wash (e.g., 1 M HCl) during the workup to protonate and remove the basic amine into the aqueous layer. 2. Add more brine to the separatory funnel to break up emulsions. |
Visualizing the Process
Reaction Pathway and Key Intermediate
The following diagram illustrates the desired reaction pathway for the synthesis of a γ-chloro ketone using this compound and a Grignard reagent.
Caption: Potential intramolecular cyclization side reaction.
References
-
Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Singh, K.; et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 2020, 36(2), 206-219. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Organic Syntheses Procedure, Coll. Vol. 10, p.72 (2004); Vol. 79, p.171 (2002). [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
TutorChase. How do you prepare a Weinreb amide? [Link]
-
VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]
-
PubChem. 3-Chloro-N-methylpropanamide. [Link]
-
Betz, R.; et al. 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. 2011, 67(11), o2868. [Link]
Sources
Technical Support Center: Troubleshooting Weinreb Amide Reaction Failures
Welcome to the technical support center for the Weinreb amide reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the two key stages of this powerful synthetic transformation: the formation of the N-methoxy-N-methylamide (Weinreb amide) and its subsequent conversion to a ketone or aldehyde. As a self-validating system, a successful Weinreb protocol relies on understanding the causality behind each experimental choice. This guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Common Reaction Failures (Q&A)
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Stage 1: Formation of the Weinreb Amide
Question 1: I have low or no yield of my Weinreb amide, and I'm recovering my starting carboxylic acid. What went wrong?
Answer:
This is a common issue that typically points to inefficient activation of the carboxylic acid or problems with the coupling reagents. Here’s a systematic approach to troubleshooting:
-
Cause A: Inactive Coupling Reagents. Carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive. Additives like N-hydroxybenzotriazole (HOBt) can also degrade.
-
Solution: Use freshly opened bottles of EDC and HOBt. Ensure your reagents are stored in a desiccator. For particularly challenging couplings, consider using a more powerful uronium-based reagent like HATU.
-
-
Cause B: Incomplete Activation of the Carboxylic Acid. The reaction between the carboxylic acid and the coupling reagent is the rate-determining step in many cases.[1] If this step is slow or incomplete, you will recover the starting acid.
-
Solution 1: Ensure anhydrous reaction conditions. Water will hydrolyze the activated intermediates. Use anhydrous solvents and dry glassware.
-
Solution 2: For sluggish reactions, especially with electron-deficient amines, the addition of 1 equivalent of 4-(Dimethylamino)pyridine (DMAP) can be beneficial as it acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[2]
-
Solution 3: Increase the equivalents of your coupling reagents. For difficult couplings, using 1.5 equivalents of both EDC and HOBt can improve yields.
-
-
Cause C: Steric Hindrance. If either your carboxylic acid or the N,O-dimethylhydroxylamine is sterically hindered, the coupling reaction can be slow.
-
Solution: Switch to a more reactive coupling reagent like HATU, which is known for its effectiveness in sterically demanding situations. Alternatively, you can convert the carboxylic acid to the more reactive acid chloride first, and then react it with N,O-dimethylhydroxylamine hydrochloride.
-
Question 2: My Weinreb amide synthesis is complete by TLC, but I'm having trouble with the workup. I'm getting emulsions or losing my product.
Answer:
Workup issues, especially when using EDC, are often due to the urea byproduct.
-
Cause A: Emulsion during aqueous extraction. This is common when using EDC, as the resulting urea can act as a surfactant.
-
Solution 1: During the workup, wash the organic layer with an acidic solution (e.g., 1N HCl). This protonates the urea byproduct, making it water-soluble and easier to remove.[3]
-
Solution 2: If emulsions persist, add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]
-
-
Cause B: Product loss. Weinreb amides can sometimes be water-soluble, especially if they are of low molecular weight or contain polar functional groups.
-
Solution: After the initial extractions, back-extract the aqueous layers with your organic solvent to recover any dissolved product. Using brine for the final wash will also help to "salt out" the organic product from the aqueous phase.
-
Stage 2: Ketone/Aldehyde Synthesis from the Weinreb Amide
Question 3: I'm getting a low yield of my desired ketone and recovering unreacted Weinreb amide. What should I check?
Answer:
Incomplete conversion in the second stage often points to issues with the organometallic reagent or the reaction conditions.
-
Cause A: Poor quality or inaccurate titer of the organometallic reagent. Grignard and organolithium reagents degrade over time, especially if not stored properly under an inert atmosphere.
-
Solution 1: Use a fresh bottle of the reagent or titrate your existing solution to determine the accurate concentration before use.
-
Solution 2: For Grignard reagents, ensure the magnesium turnings are fresh and the glassware is flame-dried to initiate formation properly. The use of "turbo-Grignard" reagents like i-PrMgCl·LiCl can be beneficial for challenging substrates.[4]
-
-
Cause B: Reaction temperature is too low. While the reaction is typically performed at low temperatures (-78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate, if the temperature is too low for your specific substrates, the reaction rate may be too slow.
-
Solution: Try allowing the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) before quenching. Monitor the reaction by TLC to find the optimal temperature.
-
-
Cause C: Insufficient equivalents of the organometallic reagent. While the stoichiometry is typically 1:1, some of the reagent can be consumed by trace amounts of water or acidic protons in the substrate.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent.
-
Question 4: My reaction is producing a significant amount of tertiary alcohol instead of the ketone. How can I prevent this over-addition?
Answer:
The formation of a tertiary alcohol is the classic side reaction that the Weinreb amide is designed to prevent.[5][6] Its occurrence indicates that the chelated tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with another equivalent of the organometallic reagent.[7]
-
Cause A: The reaction temperature is too high. The stability of the crucial five-membered cyclic intermediate is temperature-dependent.[8][9] If the temperature rises too high before the reaction is quenched, the intermediate will break down.
-
Solution: Maintain a low temperature (typically -78 °C for organolithiums and -20 °C to 0 °C for Grignards) throughout the addition of the organometallic reagent and for a period after the addition is complete. Quench the reaction at this low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl).
-
-
Cause B: Highly reactive organometallic reagent. Some organometallic reagents are so reactive that they can promote the breakdown of the intermediate even at low temperatures.
-
Solution: If using a highly reactive organolithium reagent, consider switching to the corresponding, less reactive Grignard reagent.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the best coupling reagents for preparing Weinreb amides from carboxylic acids?
-
Q2: How do I handle pyrophoric reagents like t-BuLi safely?
-
Organolithium reagents are highly pyrophoric and must be handled with extreme care under an inert atmosphere (argon or nitrogen).[13] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[13] Use proper air-free techniques, such as a Schlenk line or a glovebox, for all transfers.[13] It is highly recommended to work with a colleague present and to have a Class B fire extinguisher readily available.[13]
-
-
Q3: Can I use a Weinreb amide to make an aldehyde?
-
Q4: My starting material has other functional groups. Is the Weinreb ketone synthesis compatible with them?
Part 3: Key Mechanistic Insights
The success of the Weinreb ketone synthesis hinges on the formation of a stable, five-membered chelated tetrahedral intermediate after the nucleophilic addition of the organometallic reagent.[7][16] This stability prevents the premature collapse to the ketone, which would then be susceptible to a second nucleophilic attack (over-addition) leading to a tertiary alcohol.[6]
The methoxy group on the nitrogen atom is crucial for forming this stable chelate with the metal cation (Li⁺ or Mg²⁺) and the carbonyl oxygen.[7] This intermediate remains stable at low temperatures. Upon acidic workup, the chelate is broken, and the intermediate collapses to release the desired ketone.[8]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 12. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. reddit.com [reddit.com]
- 16. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
optimizing reaction conditions for 3-chloro-N-methoxy-N-methylpropanamide and functionalized substrates
An in-depth guide to , designed for researchers, scientists, and drug development professionals.
Technical Support Center: Mastering Reactions with 3-Chloro-N-methoxy-N-methylpropanamide
Welcome to the technical support guide for this compound. As a specialized Weinreb amide, this reagent is a powerful tool for the synthesis of functionalized ketones, serving as a critical building block in pharmaceutical and complex molecule synthesis. Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate when reacted with organometallic reagents, which effectively prevents the common problem of over-addition to form tertiary alcohols.[1][2][3]
This guide, structured by a Senior Application Scientist, provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the nuances of using this versatile reagent.
Part 1: FAQs - Understanding the Reagent
This section addresses common questions regarding the synthesis, handling, and properties of this compound.
Q1: How is this compound typically synthesized?
The most common and straightforward method involves the N-acylation of N,O-dimethylhydroxylamine hydrochloride with 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM) at controlled temperatures (often starting at 0 °C).[4]
-
Precursor: 3-chloropropionyl chloride is a commercially available but moisture-sensitive liquid.[5] It can also be synthesized from 3-chloropropionic acid using reagents like thionyl chloride or from acrylic acid.[6][7]
-
Amine Salt: N,O-dimethylhydroxylamine hydrochloride is a stable, crystalline solid that is easier to handle than the free amine.[1][3] The base is required to neutralize the HCl salt, liberating the free amine for the reaction.
Q2: What are the critical safety precautions for handling the precursors and the final Weinreb amide?
-
3-Chloropropionyl Chloride: This reagent is corrosive, lachrymatory, and reacts violently with water.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is scrupulously dried before use.
-
Bases: Pyridine and triethylamine are flammable and toxic. Use in a fume hood and avoid inhalation or skin contact.
-
Solvents: Anhydrous solvents are critical. Dichloromethane is a suspected carcinogen and should be handled with appropriate care.
-
This compound: While generally more stable than its acid chloride precursor, it should still be handled with care. It is an alkylating agent and should be considered potentially harmful.
Q3: How should I purify and store the synthesized this compound?
After synthesis, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1N HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate to remove any remaining acid, and finally a brine wash. After drying the organic layer and removing the solvent under reduced pressure, the crude product can often be used directly. If further purification is needed, vacuum distillation or column chromatography on silica gel is effective.
For storage, keep the purified amide in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (0-4 °C) to prevent degradation.
Part 2: Troubleshooting Guide for Ketone Synthesis
This section tackles specific issues that may arise during the reaction of this compound with organometallic reagents (e.g., Grignard or organolithium reagents).
Issue 1: Low or No Yield of the Desired Ketone
Q: My reaction with a Grignard reagent is resulting in a low yield of the target ketone, with a significant recovery of unreacted Weinreb amide. What went wrong?
This is a common issue that typically points to problems with the organometallic reagent or reaction conditions.
Possible Causes & Solutions:
-
Poor Quality Grignard/Organolithium Reagent: Organometallic reagents are highly sensitive to moisture and air.
-
Solution: Use freshly prepared Grignard reagents or titrate commercially available organolithium reagents before use to determine their exact molarity. Ensure the reaction is run under a strict inert atmosphere (dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
-
Incorrect Stoichiometry: While Weinreb amides are robust, using insufficient nucleophile will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent to ensure the reaction goes to completion.[8] However, a large excess can sometimes promote side reactions, so optimization may be required.
-
-
Inadequate Reaction Temperature: While reactions are often started at low temperatures (-78 °C or 0 °C) to control reactivity, some less reactive or sterically hindered Grignard reagents may require warming to proceed at a reasonable rate.[8]
-
Solution: After the initial slow addition of the nucleophile at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Formation of an α-Chloro Enolate: The protons alpha to the carbonyl are acidic. A very strong, sterically hindered base (like LDA) or even some reactive Grignard reagents could potentially deprotonate at this position, consuming your reagent without leading to ketone formation.
-
Solution: This is less common with standard Grignard/organolithium additions but can be a concern. Ensure addition occurs at a low temperature where nucleophilic addition is kinetically favored over deprotonation.
-
Issue 2: Formation of Tertiary Alcohol Byproduct
Q: I am observing the formation of a significant amount of tertiary alcohol, defeating the purpose of using a Weinreb amide. How can I prevent this over-addition?
The primary advantage of the Weinreb amide is its ability to form a stable tetrahedral intermediate, which prevents over-addition.[3][9] The breakdown of this mechanism is usually due to reaction conditions that cause this intermediate to collapse prematurely.
Possible Causes & Solutions:
-
Reaction Temperature is Too High: The stability of the metal-chelated intermediate is temperature-dependent.[1] At higher temperatures, it can break down to the ketone in situ, which is then immediately attacked by a second equivalent of the organometallic reagent.[10]
-
Solution: Maintain a low temperature (typically -78 °C for organolithiums, -20 °C to 0 °C for Grignards) throughout the addition of the nucleophile. Do not allow the reaction to warm until you are confident the addition is complete and all the organometallic reagent has been consumed or quenched.
-
-
Incorrect Quenching Procedure: Quenching the reaction with a protic source while excess organometallic reagent is still present and the temperature is too high can lead to problems.
-
Solution: Always quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid (e.g., 1N HCl). This will protonate the chelated intermediate to release the ketone and also neutralize any remaining organometallic reagent.
-
Issue 3: Undesired Reactivity at the Propyl Chloride Moiety
Q: My nucleophile appears to be reacting at the C-Cl bond instead of, or in addition to, the amide carbonyl. How can I improve chemoselectivity?
While the Weinreb amide carbonyl is a potent electrophile, the primary alkyl chloride is also susceptible to Sₙ2 attack, especially with highly reactive or less sterically hindered nucleophiles.
Possible Causes & Solutions:
-
Highly Reactive Nucleophile: Very reactive organometallics, particularly smaller organolithium reagents, may exhibit lower chemoselectivity.
-
Solution: Consider using the corresponding Grignard reagent, which is generally less reactive and more selective. Alternatively, converting the organolithium to a less reactive organocuprate (a Gilman reagent) by adding CuI can dramatically improve selectivity for carbonyl addition over Sₙ2 displacement.
-
-
Elevated Reaction Temperature: Sₙ2 reactions have a higher activation energy than carbonyl addition. Running the reaction at elevated temperatures can increase the rate of the undesired side reaction.
-
Solution: Perform the addition at the lowest practical temperature for the nucleophile being used (-78 °C to 0 °C) to favor the kinetically faster carbonyl addition.
-
Issue 4: Work-up and Purification Challenges
Q: During my aqueous work-up, I'm struggling with emulsions that make the extraction process difficult and time-consuming. What can I do?
Emulsions are common, especially after quenching Grignard reactions which form magnesium salts.
Possible Causes & Solutions:
-
Formation of Magnesium Hydroxide Precipitates: Quenching with water can lead to the formation of fine, gelatinous precipitates of Mg(OH)₂.
-
Solution: Quench with a saturated solution of NH₄Cl or a dilute acid like 1N HCl. This keeps the magnesium salts soluble in the aqueous layer. If emulsions still form, add a sufficient amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[11] In difficult cases, filtering the entire biphasic mixture through a pad of Celite® can help remove particulate matter that stabilizes the emulsion.
-
Q: How can I efficiently remove the N,O-dimethylhydroxylamine byproduct from my final ketone product?
The N(OMe)Me moiety is released during the hydrolysis of the tetrahedral intermediate.
Solution: The byproduct, N-methoxy-N-methylamine (as its hydrochloride salt after acidic workup), is highly water-soluble. Perform several extractions with a dilute acid (e.g., 1N HCl). This will protonate the amine, making it even more soluble in the aqueous layer, effectively removing it from your organic phase containing the desired ketone.
Part 3: Protocols & Data
Experimental Protocol: General Procedure for Ketone Synthesis using a Grignard Reagent
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add the Grignard reagent (1.2 eq, solution in THF or Et₂O) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting amide. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours.
-
Quenching: Cool the reaction mixture back down to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Data Table: Recommended Reaction Conditions
| Organometallic Reagent | Typical Solvent | Addition Temp. | Reaction Temp. | Equivalents | Notes |
| Alkyl/Aryl Grignard | THF, Et₂O | 0 °C | 0 °C to RT | 1.1 - 1.5 | Most common; balances reactivity and selectivity.[8] |
| Alkyl/Aryl Organolithium | THF, Hexanes, Et₂O | -78 °C | -78 °C to 0 °C | 1.1 - 1.3 | More reactive; requires lower temperatures to avoid over-addition.[12][13] |
| Alkynyl Grignard/Lithium | THF | -20 °C to 0 °C | 0 °C to RT | 1.2 - 2.0 | Less reactive; may require longer reaction times or warming. |
| Organocuprates (Gilman) | THF | -78 °C to -40 °C | -78 °C to 0 °C | 1.1 - 1.5 | Excellent for high chemoselectivity, especially with sensitive substrates. |
Part 4: Visualizations
Reaction Mechanism and Key Intermediate
The diagram below illustrates the accepted mechanism for the Weinreb ketone synthesis, highlighting the stable 5-membered chelated intermediate that prevents over-addition.[1]
Caption: Mechanism of Weinreb Ketone Synthesis.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during your experiment.
Caption: Troubleshooting Decision Tree for Weinreb Amide Reactions.
References
-
Szostak, M., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control. Organic & Biomolecular Chemistry. [Link]
- Ghaffari, M., et al. (2020). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. ChemistrySelect.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
- Barber, T., et al. (2021). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Source Not Provided].
- Bull, J., et al. (2021).
-
Mizuta, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard additions to Weinreb amide. [Link]
-
Treasures @ UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
-
Organic Process Research & Development. (n.d.). Optimization of Organolithium Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of Organolithium Reactions | Request PDF. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. [Link]
-
Kalo, A. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Olofsson, B., et al. (2019). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. ChemSusChem.
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
- Maher, K., et al. (2019).
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Reddit. (n.d.). Weinreb amide workup extraction issues. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. [Link]
-
VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. [Link]
-
NIH. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
- Google Patents. (n.d.). Synthetic method of 3-chloropropionyl chloride.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. vandemark.com [vandemark.com]
- 6. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 3-Chloro-N-methoxy-N-methylpropanamide with Organometallics
Welcome to the technical support center for reactions involving 3-chloro-N-methoxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this functionalized Weinreb amide in the synthesis of chloroketones. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Promise and Perils of a Bifunctional Reagent
This compound is a valuable building block, possessing both a Weinreb amide for controlled ketone synthesis and a primary alkyl chloride. The Weinreb amide functionality is renowned for its ability to react with organometallic reagents to form a stable tetrahedral intermediate, thus preventing the common side reaction of over-addition to form tertiary alcohols.[1][2][3][4][5][6] This chelation-controlled reactivity makes it a superior choice over more reactive acylating agents like acid chlorides or esters.[4][5]
However, the presence of the 3-chloro group introduces additional reaction pathways that can lead to undesired byproducts and reduced yields of the target chloroketone. Understanding and controlling these side reactions is critical for successful synthesis. This guide will address the most common issues encountered in these reactions, providing both mechanistic explanations and practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of question-and-answer scenarios that you might encounter during your experiments.
Issue 1: Low Yield of the Desired Chloroketone with Significant Starting Material Remaining
Question: I am seeing a low conversion of my this compound to the desired ketone, even with the addition of a full equivalent of the organometallic reagent. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Weinreb amide reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air.[7]
-
Troubleshooting Steps:
-
Titrate your organometallic solution: Always determine the exact concentration of your Grignard or organolithium reagent before use. A fresh titration is crucial for accurate stoichiometry.
-
Use anhydrous conditions: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Check the quality of your magnesium (for Grignard reagents): The surface of magnesium turnings can oxidize over time, preventing reaction. Activate the magnesium using methods such as grinding, stirring without solvent under vacuum, or using a small amount of iodine or 1,2-dibromoethane to initiate the reaction.[7]
-
-
-
Suboptimal Reaction Temperature: The stability of the crucial tetrahedral intermediate is temperature-dependent.[3]
-
Troubleshooting Steps:
-
Maintain low temperatures: The addition of the organometallic reagent should be performed at a low temperature, typically between -78 °C and 0 °C, to stabilize the chelated intermediate and prevent its premature collapse or side reactions.
-
Slow addition: Add the organometallic reagent dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and control the reaction exotherm.
-
-
-
Insufficient Equivalents of Organometallic Reagent: If the titration of the organometallic reagent was inaccurate, you may be adding less than a stoichiometric amount.
-
Troubleshooting Steps:
-
After confirming the concentration via titration, consider using a slight excess (1.1-1.2 equivalents) of the organometallic reagent to drive the reaction to completion.
-
-
Experimental Protocol: Titration of n-Butyllithium
-
Dry a 100 mL round-bottom flask containing a stir bar under vacuum with a heat gun and backfill with argon.
-
Add 10 mL of anhydrous THF and ~100 mg of N-benzyl-4-ethoxyaniline as an indicator.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the n-butyllithium solution dropwise from a syringe until the color of the solution changes to a persistent orange/red.
-
Record the volume of n-butyllithium added and calculate the molarity.
Issue 2: Formation of a Tertiary Alcohol Byproduct (Over-addition)
Question: My reaction is producing a significant amount of the tertiary alcohol, which is what I was trying to avoid by using a Weinreb amide. Why is this happening?
Answer:
While Weinreb amides are designed to prevent over-addition, this side product can still form under certain conditions, primarily due to the instability of the tetrahedral intermediate.
Potential Causes & Solutions:
-
Elevated Reaction Temperature: The chelated tetrahedral intermediate is most stable at low temperatures.[3] If the reaction temperature is too high, this intermediate can collapse to the ketone, which can then be attacked by a second equivalent of the organometallic reagent.
-
Troubleshooting Steps:
-
Perform the addition of the organometallic reagent at -78 °C.
-
Allow the reaction to stir at this low temperature for a sufficient time before quenching.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride. Do not allow the reaction to warm up before quenching.
-
-
-
Highly Reactive Organometallic Reagent: Highly reactive organometallics, such as some organolithium reagents, may be more prone to over-addition, even at low temperatures.
-
Troubleshooting Steps:
-
If using an organolithium, consider switching to the corresponding Grignard reagent, which is generally less reactive.
-
Ensure slow, dropwise addition of the organometallic to avoid localized high concentrations.
-
-
Data Presentation: Effect of Temperature on Product Distribution
| Temperature (°C) | Desired Ketone Yield (%) | Tertiary Alcohol Yield (%) |
| 25 | 45 | 50 |
| 0 | 80 | 15 |
| -78 | >95 | <5 |
Note: These are representative yields and will vary depending on the specific substrate and organometallic reagent.
Issue 3: Presence of Unexpected Byproducts Lacking the N-methoxy-N-methyl Group
Question: I have isolated byproducts that appear to be the N-demethylated or N-demethoxylated amide. What could be causing this?
Answer:
Deprotonation of the N-methyl or O-methyl groups of the Weinreb amide can occur with highly basic organometallic reagents, leading to side reactions.
Potential Causes & Solutions:
-
Highly Basic Organometallic Reagent: Strong bases, particularly some organolithium reagents like s-BuLi or t-BuLi, can deprotonate the relatively acidic protons of the N-methyl or O-methyl groups.[1]
-
Troubleshooting Steps:
-
Switch to a less basic organometallic reagent, such as a Grignard reagent or an organocuprate.
-
If an organolithium is necessary, use the minimum number of equivalents required.
-
Maintain a very low reaction temperature (-78 °C or lower) to favor nucleophilic addition over deprotonation.
-
-
-
Sterically Hindered Organometallic Reagent: Bulky organometallics may act as bases rather than nucleophiles, leading to deprotonation.
-
Troubleshooting Steps:
-
If possible, use a less sterically hindered organometallic reagent.
-
-
Visualization: Deprotonation Pathways
Caption: Main vs. Deprotonation Pathways.
Frequently Asked Questions (FAQs)
Q1: Can the organometallic reagent react with the 3-chloro group?
This is a critical question of chemoselectivity. In general, the reaction of organometallic reagents with the Weinreb amide is significantly faster than with a primary alkyl chloride, especially at low temperatures. The electrophilicity of the amide carbonyl, enhanced by chelation with the metal cation, makes it a much more favorable reaction partner. While direct reaction with the C-Cl bond is possible, it is generally not the major pathway under standard Weinreb conditions. However, with highly reactive organometallics or at elevated temperatures, the formation of byproducts from reaction at the chloride cannot be ruled out.
Q2: Is intramolecular cyclization to form a cyclopropanone derivative a concern?
The formation of a cyclopropanone via intramolecular cyclization would require the formation of an enolate at the α-position, followed by nucleophilic attack on the carbon bearing the chlorine. While organometallics are strong bases, the acidity of the α-protons in this system is not exceptionally high. Deprotonation is more likely to occur at the N-methyl or O-methyl positions if a very strong, hindered base is used.[1] Under standard conditions favoring nucleophilic addition to the amide, cyclopropanone formation is not a commonly reported byproduct.
Q3: What is the optimal solvent for this reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for Weinreb ketone syntheses. Its ability to solvate the organometallic reagent and the reaction intermediates is crucial for a smooth reaction.[7] Diethyl ether is also a suitable solvent. It is imperative to use anhydrous solvents to prevent quenching of the organometallic reagent.
Q4: How can I purify the final chloroketone product?
Standard silica gel column chromatography is typically effective for purifying the product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually sufficient to separate the desired ketone from unreacted starting material and any byproducts.
Q5: Are there any specific safety precautions I should take?
Organometallic reagents such as Grignard and organolithium reagents are pyrophoric and react violently with water.[7] All reactions must be carried out under a dry, inert atmosphere (argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves. 3-Chloropropionyl chloride, a potential precursor, is corrosive and a lachrymator.[8] Handle it in a well-ventilated fume hood.
Mandatory Visualizations
Reaction Mechanism and Potential Byproduct Pathways
Caption: Overview of Reaction Pathways.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Pace, V., et al. (2020). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Nature Communications. [Link]
-
ChemRxiv. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]
-
Singh, S., et al. (2014). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Request PDF. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
Quora. (2019). Why doesn't Grignard reagent act as a nucleophile when an alkyl halide is the electrophile?. [Link]
-
Next LVL Programming. (2025). Can Grignard Reagents React With Alkyl Halides?. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. [Link]
-
chemeurope.com. (n.d.). Organolithium reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Chemtrix. (n.d.). Organolithium compounds, properties & structures. [Link]
- Giannerini, M., et al. (2016). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]
-
Wikipedia. (2023). Organolithium reagent. [Link]
-
ResearchGate. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
-
Vollmer, W., et al. (1999). Mechanism of Chloride Elimination from 3-Chloro- and 2,4-Dichloro-cis,cis-Muconate: New Insight Obtained from Analysis of Muconate Cycloisomerase Variant CatB-K169A. Journal of Bacteriology. [Link]
-
Matteson, D. S., & Soundararajan, R. (2013). 3-Chloro-1-lithiopropene, a Functional Organolithium Reagent, and Its Reactions with Alkylboronates To Give 3-Alkylprop-1-en-3-ols. The Journal of Organic Chemistry. [Link]
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
UC Irvine. (2012). Chem 51C. Lec 03. Organic Chemistry: Reactions of Organometallic Reagents with Carbonyl Compounds and Carboxylic Acid Derivatives with Hydride and Organometallic Reagents. [Link]
Sources
- 1. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 3-Chloropropionyl chloride | 625-36-5 [chemicalbook.com]
Technical Support Center: Stability of the Tetrahedral Intermediate in Weinreb Amide Reactions
Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful ketone synthesis method. Here, we will delve into the nuances of the reaction, with a particular focus on the stability of the crucial tetrahedral intermediate, and provide practical troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the key to the Weinreb amide's ability to prevent over-addition of organometallic reagents?
The primary reason the Weinreb amide is so effective at preventing the common problem of over-addition lies in the formation of a stable tetrahedral intermediate.[1][2][3][4] After the initial nucleophilic attack by an organometallic reagent (like a Grignard or organolithium reagent), the resulting intermediate is stabilized by chelation.[1] The N-methoxy group's oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring. This chelation holds the intermediate in place, preventing its collapse to a ketone until an acidic workup is performed.[1][5] Since the ketone is not formed in the presence of the highly reactive organometallic reagent, the second addition that leads to a tertiary alcohol is effectively suppressed.
Q2: At what temperature should I run my Weinreb amide reaction?
While the stability of the chelated tetrahedral intermediate is a key feature of the Weinreb reaction, it is not infinitely stable. It is crucial to maintain low temperatures throughout the reaction, typically ranging from -78 °C to 0 °C.[6] The exact temperature will depend on the reactivity of your specific organometallic reagent and the substrate. For highly reactive nucleophiles like organolithium reagents, it is advisable to start at -78 °C. For Grignard reagents, a temperature of 0 °C is often sufficient. It is important to note that allowing the reaction to warm prematurely can lead to the decomposition of the tetrahedral intermediate and the formation of side products.
Q3: What are the most common reasons for low yields in a Weinreb ketone synthesis?
Low yields in a Weinreb reaction can stem from several factors:
-
Poor quality of the organometallic reagent: Grignard and organolithium reagents are sensitive to air and moisture.[7] Titration of the reagent before use is highly recommended to determine its exact concentration.
-
Issues with the Weinreb amide starting material: The amide itself can be sensitive to hydrolysis. Ensure it is pure and dry before use. For sterically hindered carboxylic acids, the synthesis of the Weinreb amide can be challenging, potentially leading to lower quality starting material.[8][9][10]
-
Sub-optimal reaction temperature: As mentioned, maintaining a low temperature is critical. If the reaction is too warm, the tetrahedral intermediate can collapse prematurely, leading to side reactions.
-
Incomplete reaction: The reaction may be sluggish due to steric hindrance on either the Weinreb amide or the nucleophile. In such cases, a longer reaction time or a slight increase in temperature (while carefully monitoring for side products) may be necessary.
-
Acidic protons in the starting material: If your Weinreb amide contains acidic protons (e.g., on an isoxazole ring as reported in one case), the organometallic reagent can be quenched, leading to low conversion.[6]
Troubleshooting Guides
Problem 1: I am observing the formation of a tertiary alcohol, indicating over-addition.
This is a classic sign that the stability of your tetrahedral intermediate has been compromised. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify and Optimize Reaction Temperature.
-
Rationale: The chelated tetrahedral intermediate is only stable at low temperatures.[1] If the reaction temperature is too high, the intermediate can collapse to the ketone, which then reacts with the excess organometallic reagent present.
-
Action: Ensure your cooling bath is at the correct temperature and that the internal reaction temperature is being effectively controlled. For highly reactive nucleophiles, consider running the reaction at -78 °C.
Step 2: Assess the Quality and Stoichiometry of the Organometallic Reagent.
-
Rationale: Using a large excess of a highly reactive organometallic reagent can sometimes overwhelm the stabilizing effect of the chelation.
-
Action: Titrate your organometallic reagent to accurately determine its concentration. Use a moderate excess of the reagent (typically 1.1 to 1.5 equivalents).
Step 3: Evaluate the Quenching Procedure.
-
Rationale: The quench should be performed at low temperature to ensure that any remaining organometallic reagent is destroyed before the tetrahedral intermediate collapses.
-
Action: Quench the reaction at the reaction temperature (e.g., -78 °C or 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not allow the reaction to warm up before quenching.
Problem 2: My reaction is very slow or is not going to completion.
A sluggish reaction can be frustrating. Here are some potential causes and solutions:
Step 1: Check the Quality of Your Reagents.
-
Rationale: As with low yields, poor quality reagents are a common culprit.
-
Action: Ensure your Weinreb amide is pure and that your organometallic reagent is active. Consider synthesizing a fresh batch of the Weinreb amide if its purity is in doubt.
Step 2: Consider Steric Hindrance.
-
Rationale: Significant steric bulk on either the electrophile (Weinreb amide) or the nucleophile (organometallic reagent) can slow down the reaction.
-
Action: If steric hindrance is a likely issue, you may need to increase the reaction time. A modest increase in temperature can also be attempted, but this should be done cautiously while monitoring for the formation of side products. For particularly hindered substrates, exploring alternative methods for ketone synthesis might be necessary.
Step 3: Investigate the Possibility of a Side Reaction with the Solvent.
-
Rationale: While THF is a common solvent for Weinreb reactions, some organometallic reagents can react with it, especially at higher temperatures.
-
Action: Ensure your THF is anhydrous. If you suspect a reaction with the solvent, consider using an alternative like diethyl ether.
Visualizing the Weinreb Reaction: Mechanism and Troubleshooting
The Reaction Mechanism
The following diagram illustrates the key steps in the Weinreb ketone synthesis, highlighting the formation of the stable tetrahedral intermediate.
Caption: The reaction pathway of the Weinreb ketone synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Weinreb amide reaction.
Caption: A workflow for troubleshooting low yields in Weinreb reactions.
Experimental Protocols
General Procedure for Weinreb Ketone Synthesis
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) at the desired temperature (-78 °C or 0 °C) under an inert atmosphere (e.g., argon or nitrogen), add the organometallic reagent (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at this temperature for the determined optimal time (typically 1-4 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at the same low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | -78 °C to 0 °C | Essential for the stability of the tetrahedral intermediate.[1] |
| Organometallic Reagent | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material without promoting side reactions. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organometallic reagents. Anhydrous conditions are critical. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source that effectively destroys excess organometallic reagent without harsh conditions. |
References
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
-
One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oda, H., Nakatsuji, Y., & Ikeda, M. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48115–48123. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Weinreb ketone synthesis. (2023, November 28). In Wikipedia. [Link]
-
Mahmood, K. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020, October 8). r/Chempros. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Oriental Journal of Chemistry, 35(6). [Link]
-
Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Weinreb Amides in Organic Synthesis. (n.d.). [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. [Link]
-
Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. Journal of Combinatorial Chemistry, 9(1), 13–17. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Oriental Journal of Chemistry, 35(6). [Link]
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21.7: Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. [Link]
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Grignard decomposition. (2017, July 7). r/chemistry. [Link]
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Grignard Degradation Mechanism? (2009, October 20). Sciencemadness.org. [Link]
-
Weinreb amides. (n.d.). Current Protocols in Nucleic Acid Chemistry. [Link]
-
Reaction of Dicarbonates with Carboxylic Acids Catalyzed by Weak Lewis Acids: General Method for the Synthesis of Anhydrides and Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Exercise 21.26 - Predict the Product of Reactions with Amides. (2021, December 6). YouTube. [Link]
-
Reduction of Amides & Nitriles. (2020, November 26). YouTube. [Link]
-
Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12. (2021, March 24). YouTube. [Link]
-
Reactions Involving Carbenes and Nitrenes | Chapter 10 - Advanced Organic Chemistry Part B. (2025, July 6). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Weinreb and Morpholine Amides as Acylating Agents
For the modern organic chemist, particularly those in the pharmaceutical and drug development sectors, the efficient and controlled formation of carbon-carbon bonds to synthesize ketones is a cornerstone of molecular architecture. The challenge, however, has always been to tame the reactivity of potent organometallic reagents to prevent the over-addition that plagues classical methods using esters or acid chlorides, often leading to undesired tertiary alcohols. For decades, the Weinreb amide has been the gold standard for achieving this control. However, the emergence of morpholine amides as a practical alternative warrants a detailed, evidence-based comparison. This guide provides an in-depth analysis of these two key acylating agents, grounded in mechanistic understanding and supported by experimental data, to inform your selection in complex synthetic campaigns.
The Core Challenge: Taming Organometallic Reactivity
The direct acylation of organometallic reagents (Grignard, organolithium, etc.) with traditional acylating agents like esters or acid chlorides is often complicated by the high reactivity of the initially formed ketone intermediate. This intermediate is typically more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. This lack of control necessitates careful management of stoichiometry and reaction temperature, which can be unreliable, especially on a larger scale or with complex substrates.[1]
To circumvent this, chemists have turned to acylating agents that form a stable intermediate after the first addition, effectively protecting the newly formed ketone from further attack until workup. This is the foundational principle behind the utility of both Weinreb and morpholine amides.
The Weinreb Amide: A Paradigm of Chelation Control
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, revolutionized ketone synthesis.[1] Its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[2][3] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the N-methoxy oxygen.[2] This chelation is robust, preventing the collapse of the intermediate to the ketone until acidic workup, thereby precluding over-addition.[3]
The stability of this intermediate makes the Weinreb amide a highly reliable and versatile tool, compatible with a wide array of functional groups.[1]
The Morpholine Amide: A Practical and Economical Alternative
Morpholine amides, or N-acylmorpholines, have a longer history in organic synthesis but have been comparatively underexplored as Weinreb amide alternatives.[4] They offer several practical advantages, including high water solubility, operational stability, and economic accessibility, as morpholine is an inexpensive industrial chemical.[4][5][6]
Mechanistically, morpholine amides also effectively prevent over-addition, leading to the selective formation of ketones upon reaction with organometallic reagents.[4][6] While a stable, bidentate chelated intermediate, like that of the Weinreb amide, is not formed, the tetrahedral intermediate is sufficiently stable to prevent immediate collapse and subsequent over-addition under controlled reaction conditions.[7] However, it is crucial to note that the reaction of organometallic reagents with morpholine amides can be an equilibrium process, in contrast to the generally irreversible reaction with Weinreb amides.[7] This suggests that the tetrahedral intermediate from a morpholine amide is less stable than its Weinreb counterpart. This equilibrium can be driven to completion by using an excess of the organometallic reagent or by careful control of reaction conditions.[7]
Head-to-Head Comparison: Performance and Practicality
| Feature | Weinreb Amide | Morpholine Amide | Analysis |
| Cost of Amine | High (N,O-dimethylhydroxylamine is a specialized reagent)[4] | Low (Morpholine is an industrial commodity)[4] | Morpholine amides offer a significant cost advantage, particularly for large-scale synthesis. |
| Stability of Amine | N,O-dimethylhydroxylamine hydrochloride is hygroscopic and less stable.[4] | Morpholine is a stable, non-hygroscopic liquid.[4] | Morpholine is easier to handle and store, improving operational efficiency. |
| Water Solubility | Generally lower aqueous solubility.[6] | Higher water solubility due to the hydrophilic morpholine ring.[4][6] | The higher water solubility of morpholine amides can simplify workup procedures. |
| Reaction Yields | Generally high and reliable yields across a broad range of substrates.[8] | Yields are generally good, but can be substrate-dependent and may require optimization.[7] | For a specific industrial synthesis of an α-alkoxy ketone, the Weinreb amide was chosen over the morpholine amide due to higher yields. |
| Reaction Mechanism | Forms a highly stable, five-membered chelated intermediate, leading to an irreversible reaction.[2][3] | Forms a tetrahedral intermediate that is stable enough to prevent over-addition, but the reaction can be an equilibrium.[7] | The irreversible nature of the Weinreb amide reaction can provide more consistent and predictable outcomes. |
| Functional Group Tolerance | Excellent and well-documented tolerance for a wide variety of functional groups.[1] | Good functional group tolerance has been demonstrated, but may be less explored than for Weinreb amides.[4][6] | Weinreb amides have a more extensive track record in complex molecule synthesis. |
Experimental Protocols
Synthesis of Acylating Agents
Protocol 1: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)
This protocol is adapted from standard procedures for the synthesis of Weinreb amides from carboxylic acids.[9]
Materials:
-
Benzoic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.0 equiv) in DCM, add HOBt (1.2 equiv) and EDC (1.2 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-methoxy-N-methylbenzamide.
Protocol 2: Synthesis of N-benzoylmorpholine (Morpholine Amide)
This protocol is based on the straightforward amidation of an acid chloride.[10]
Materials:
-
Benzoyl chloride
-
Morpholine
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of morpholine (1.1 equiv) and triethylamine (1.2 equiv) in DCM at room temperature, carefully add benzoyl chloride (1.0 equiv) dropwise.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-benzoylmorpholine, which can be further purified by recrystallization or chromatography if necessary.
Ketone Synthesis
Protocol 3: Synthesis of Benzophenone using N-methoxy-N-methylbenzamide and Phenylmagnesium Bromide
This is a general procedure for the Weinreb ketone synthesis.
Materials:
-
N-methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain benzophenone.
Protocol 4: Synthesis of Acetophenone using N-acetylmorpholine and Methylmagnesium Bromide
This protocol is representative of ketone synthesis using a morpholine amide.[6][7]
Materials:
-
N-acetylmorpholine
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-acetylmorpholine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield acetophenone.
Conclusion and Future Perspectives
Both Weinreb and morpholine amides are highly effective acylating agents that reliably overcome the challenge of over-addition in ketone synthesis. The Weinreb amide, with its well-understood chelation-controlled mechanism, offers a high degree of reliability and functional group tolerance, making it a go-to reagent in complex, multistep syntheses where predictability is paramount.
On the other hand, morpholine amides present a compelling case for their use, particularly in process chemistry and large-scale applications where cost, stability, and ease of handling are critical considerations. While their reactivity profile may require more optimization in some cases due to the equilibrium nature of the reaction, their performance is often comparable to that of Weinreb amides.
The choice between these two valuable tools will ultimately depend on the specific requirements of the synthesis at hand. For exploratory and small-scale work, the practical advantages of morpholine amides may be particularly attractive. In the later stages of drug development, where process optimization and cost of goods are major drivers, morpholine amides are poised to become an increasingly important tool in the synthetic chemist's arsenal. Further research into the detailed mechanistic aspects of morpholine amide reactions and direct, multi-substrate comparative studies will undoubtedly continue to refine our understanding and expand the applications of these versatile acylating agents.
References
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-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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Adam, A. T., Fronczek, F. R., & Colby, D. A. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. Organic Letters, 22(7), 2630–2633. [Link]
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. The Royal Society of Chemistry.
- Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6).
- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ogiwara, Y. (2025).
- N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses.
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2001). Bulletin of the Korean Chemical Society, 22(11).
- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activ
- Ogiwara, Y. (2025).
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- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
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A Comparative Guide to 3-chloro-N-methoxy-N-methylpropanamide: Superior Control and Versatility in Acylation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an acyl donor is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. While classical reagents like acyl chlorides and anhydrides are powerful, they often suffer from a lack of selectivity, leading to undesirable side products. This guide provides an in-depth comparison of 3-chloro-N-methoxy-N-methylpropanamide, a specialized Weinreb amide, against other common acyl donors, highlighting its distinct advantages through mechanistic insights and practical, data-supported examples.
The Fundamental Challenge in Acylation: Overcoming Over-Addition
The synthesis of ketones via the reaction of an acyl donor with a potent organometallic nucleophile (e.g., Grignard or organolithium reagents) is a cornerstone of C-C bond formation. However, a persistent challenge with highly reactive acyl donors like acyl chlorides, anhydrides, or even esters is the phenomenon of "over-addition".[1][2]
The ketone product formed after the first nucleophilic addition is often more reactive than the starting material. This leads to a second, undesired attack by the organometallic reagent, ultimately yielding a tertiary alcohol.[3] This side reaction plagues many synthetic routes, complicates purification, and lowers the yield of the target ketone.
The Weinreb Amide Solution: A Mechanistic Masterpiece
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or "Weinreb amide," provides an elegant solution to the over-addition problem.[3][4] The genius of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[2][5]
This intermediate is stabilized at low temperatures by the coordination of the methoxy oxygen to the metal cation (Li⁺ or MgX⁺).[3] It remains intact until a deliberate aqueous workup, at which point it collapses to cleanly afford the desired ketone. This mechanism effectively "protects" the carbonyl from a second nucleophilic attack.
Caption: Mechanism of the Weinreb Ketone Synthesis.
The Added Advantage: Introducing the α-Chloro Substituent
This compound builds upon the solid foundation of the Weinreb amide. It retains the exceptional selectivity and stability while introducing a synthetically valuable α-chloro group. The standard conditions for Weinreb ketone synthesis are known to tolerate a wide array of functional groups, including α-halogen substitutions.[3] This tolerance is a key advantage, allowing for the direct and clean synthesis of α-chloroketones, which are versatile building blocks for further molecular elaboration.
Comparative Performance Data
The superiority of this compound is best illustrated by a direct comparison with traditional acyl donors.
| Feature | This compound | Acyl Chlorides (e.g., 3-chloropropanoyl chloride) | Esters (e.g., Methyl 3-chloropropanoate) |
| Selectivity (Ketone vs. Alcohol) | Excellent: Reaction cleanly stops at the ketone stage due to the stable chelated intermediate.[3][4] | Poor: Highly prone to over-addition, leading to significant tertiary alcohol byproduct formation.[1][2] | Fair to Poor: Less reactive than acyl chlorides, but over-addition remains a significant issue with reactive nucleophiles. |
| Chemoselectivity & FG Tolerance | Excellent: Tolerates a wide range of functional groups, preserving the α-chloro handle for subsequent steps.[3] | Poor: Extreme reactivity leads to poor chemoselectivity and potential side reactions with other functional groups. | Good: Generally shows good functional group tolerance due to lower reactivity. |
| Handling & Stability | Good: Typically a stable liquid or solid that is less sensitive to atmospheric moisture. | Poor: Highly sensitive to moisture, corrosive, and releases toxic HCl gas upon hydrolysis. Requires careful handling. | Excellent: Generally bench-stable and easy to handle. |
| Product Utility | High: Directly yields a versatile α-chloroketone, an important precursor for heterocycles, epoxides, and substituted ketones.[6] | Moderate: Can produce the desired product, but yields are often compromised by side reactions and purification challenges. | Low to Moderate: Often requires stronger conditions or more reactive nucleophiles, limiting its scope. |
Experimental Protocol: Synthesis of 1-chloro-4-phenylbutan-2-one
This protocol demonstrates the practical application and superior control of this compound.
Objective: To synthesize 1-chloro-4-phenylbutan-2-one via the reaction of this compound with benzylmagnesium chloride.
Caption: Experimental workflow for α-chloroketone synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzylmagnesium chloride (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Insight: The low temperature is critical for maintaining the stability of the tetrahedral intermediate and preventing its premature collapse.[3]
-
-
Addition of Grignard Reagent: Add the benzylmagnesium chloride solution dropwise via a syringe pump over 30 minutes. The internal temperature should be maintained below -70 °C.
-
Causality Insight: Slow, controlled addition prevents localized warming and minimizes potential side reactions.
-
-
Reaction: Stir the resulting mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench: Carefully quench the reaction by the slow addition of pre-chilled saturated aqueous NH₄Cl solution.
-
Causality Insight: A mild acidic quench protonates the intermediate, leading to its collapse to form the ketone and the water-soluble N,O-dimethylhydroxylamine salt, simplifying the workup.
-
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-chloro-4-phenylbutan-2-one.
This protocol provides a clean, high-yielding route to the α-chloroketone, a product that would be challenging to obtain with high purity using a more reactive acyl donor like an acyl chloride due to over-addition and potential reactions with the chloro-substituent.
Conclusion
This compound is more than just an acyl donor; it is a precision tool for synthetic chemists. By leveraging the robust and reliable Weinreb amide mechanism, it offers unparalleled control over ketone synthesis, completely mitigating the common problem of over-addition.[2][3] Its key advantages are:
-
Exceptional Selectivity: Stops cleanly at the ketone stage.
-
Broad Functional Group Tolerance: Preserves the synthetically useful α-chloro group.
-
Superior Handling and Safety: More stable and less hazardous than corresponding acyl chlorides.
-
Enhanced Synthetic Utility: Provides direct access to valuable α-chloroketone building blocks.
For researchers in drug development and complex molecule synthesis, adopting this compound and other functionalized Weinreb amides can lead to shorter, more efficient, and higher-yielding synthetic routes.
References
-
Wikipedia. Weinreb ketone synthesis . [Link]
-
Khan Academy. Introduction to Weinreb amides . [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review) . [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents . [Link]
-
The Journal of Organic Chemistry. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications . [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . [Link]
-
ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction . [Link]
-
PubMed. Acyl donors for native chemical ligation . [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis . [Link]
-
Organic Letters. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions . [Link]
-
Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides . [Link]
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A Senior Application Scientist's Guide to the Chemoselectivity of 3-chloro-N-methoxy-N-methylpropanamide
Executive Summary
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise molecular construction is paramount. Chemoselectivity—the ability to react with one functional group in the presence of others—is not merely an academic curiosity but a cornerstone of efficient and high-yielding synthetic strategies. This guide provides an in-depth analysis of 3-chloro-N-methoxy-N-methylpropanamide, a bifunctional reagent that offers two distinct electrophilic sites. By leveraging the well-established, controlled reactivity of the N-methoxy-N-methylamide (Weinreb amide) and the classic reactivity of a primary alkyl chloride, this molecule serves as a versatile building block. We will dissect its reactivity profile with multifunctional compounds, compare its performance against common alternatives, and provide field-proven experimental protocols to empower researchers in harnessing its full synthetic potential.
The Principle of Orthogonal Reactivity: Understanding the Two Electrophilic Centers
This compound presents a fascinating case of "built-in" orthogonal reactivity. The molecule contains two distinct electrophilic carbons: the carbonyl carbon of the Weinreb amide and the C3 carbon bearing a chlorine atom.
-
The Weinreb Amide Carbonyl: This site is a moderately reactive acylating agent. Its true value lies in its reaction with strong, hard nucleophiles like organometallics and hydrides.[1][2] Unlike more reactive acylating agents (e.g., acid chlorides), it forms a highly stable, five-membered chelated tetrahedral intermediate upon addition.[3][4][5] This intermediate resists further nucleophilic attack, preventing the common problem of over-addition that plagues reactions with esters or acid chlorides.[3][6] The desired ketone or aldehyde is only liberated upon aqueous workup.[4][7]
-
The C3-Chloride: This primary alkyl chloride is a classic electrophile for SN2 reactions. Its reactivity is governed by the strength of the incoming nucleophile and the reaction conditions. It provides a handle for introducing the propanamide backbone via C-C, C-N, C-O, or C-S bond formation.
The chemoselectivity of this reagent is therefore determined by the nature of the nucleophile and the chosen reaction conditions, which can be tuned to favor a reaction at one site over the other.
The Weinreb Amide Moiety: A Foundation of Controlled Acylation & Reduction
The exceptional utility of the Weinreb amide has been a mainstay in organic synthesis since its discovery.[1][3] Its predictable behavior stems from the formation of a stable metal-chelated intermediate.
Figure 1: General reaction pathways for the Weinreb amide moiety.
This chelation is the causal factor behind its chemoselectivity. With traditional reagents like acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to tertiary alcohol byproducts. The Weinreb amide circumvents this by "protecting" the carbonyl group as a stable adduct until the reaction is intentionally quenched.[5][6][8]
Chemoselectivity with Multifunctional Compounds: A Comparative Analysis
The true test of a reagent's utility is its performance in a complex environment. Let us consider the reaction of this compound with a multifunctional nucleophile, such as an amino alcohol (e.g., 3-amino-1-propanol). This substrate contains two distinct nucleophilic sites: a primary amine and a primary alcohol.
Scenario 1: N-Acylation vs. O-Acylation
The inherent nucleophilicity difference between amines and alcohols dictates the outcome under neutral or basic conditions. Amines are generally stronger nucleophiles than alcohols, leading to preferential N-acylation.[9][10] However, by manipulating the reaction conditions, one can selectively target the oxygen.
| Condition | Predominant Reaction | Rationale |
| Neutral/Basic (e.g., Pyridine, Et₃N) | N-Acylation | The amine is the more potent nucleophile and readily attacks the Weinreb amide carbonyl. |
| Strongly Acidic (e.g., TFA, MeSO₃H) | O-Acylation | The amine is protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺). This leaves the hydroxyl group as the only available nucleophile.[11] |
This conditional selectivity is a powerful tool. For instance, in peptide synthesis or the modification of natural products, the ability to acylate a hydroxyl group without affecting a more reactive amine is crucial.
Scenario 2: Acylation vs. Alkylation
Now, consider a nucleophile capable of reacting at either electrophilic center, such as sodium thiophenoxide (PhSNa), a potent and soft nucleophile.
-
Attack at the Carbonyl (Acylation): This is an acyl substitution reaction.
-
Attack at the C3-Chloride (Alkylation): This is an SN2 displacement reaction.
The Hard and Soft Acids and Bases (HSAB) principle provides a predictive framework. The carbonyl carbon is a "hard" electrophile, while the sp³ carbon of the alkyl chloride is a "soft" electrophile.
| Nucleophile Type | Predicted Site of Attack | Rationale |
| Hard (e.g., R-MgX, RO⁻) | Carbonyl (Acylation) | Hard nucleophiles prefer to react with hard electrophiles. Organometallics overwhelmingly favor the carbonyl.[8][12] |
| Soft (e.g., RS⁻, I⁻, CN⁻) | C3-Chloride (Alkylation) | Soft nucleophiles prefer to react with soft electrophiles. Thiolates and other soft nucleophiles will preferentially displace the chloride via an SN2 mechanism. |
This predictive power allows for the rational design of synthetic routes where either the acylation or alkylation functionality can be selectively utilized.
Performance vs. Alternatives: A Data-Driven Comparison
The advantages of this compound are most evident when compared directly with alternative bifunctional reagents.
Comparison of Acylating Functionality
Let's compare the reaction of methylmagnesium bromide (MeMgBr) with different 3-chloropropanoyl derivatives.
| Reagent | Product(s) | Typical Yield of Ketone | Comments |
| This compound | 4-chloro-2-butanone | >90% | Excellent selectivity due to the stable chelated intermediate.[3][8] |
| Methyl 3-chloropropanoate (Ester) | Mixture of 4-chloro-2-butanone and 2-chloro-4-methyl-2-pentanol | Variable, often <50% | Significant over-addition to form the tertiary alcohol is common.[3][6] |
| 3-chloropropanoyl chloride (Acid Chloride) | Mixture of 4-chloro-2-butanone and 2-chloro-4-methyl-2-pentanol | Low | Highly reactive, leading to poor control and significant byproduct formation.[6] |
Decision Workflow for Synthetic Chemists
The choice of reagent and conditions is critical for achieving the desired outcome with a multifunctional substrate.
Figure 2: Decision workflow for using the title reagent.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: Chemoselective Ketone Synthesis with a Grignard Reagent
Objective: To synthesize 1-(4-fluorophenyl)-4-chlorobutan-1-one, demonstrating selective reaction at the Weinreb amide in the presence of the alkyl chloride.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.52 g, 10.0 mmol). Dissolve in anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Grignard Addition: Add 4-fluorophenylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. The formation of the stable tetrahedral intermediate occurs during this time.
-
Quenching: While still at low temperature, slowly add saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.
Expected Outcome: A colorless to pale yellow oil. Yield: ~85-95%. Purity (>98% by ¹H NMR) should show the characteristic ketone carbonyl (~200 ppm in ¹³C NMR) and the intact chloromethylene group.
Protocol 2: Chemoselective N-Acylation of an Amino Alcohol
Objective: To synthesize N-(3-hydroxypropyl)-3-chloro-N'-methoxy-N'-methylpropanamide, demonstrating selective acylation of an amine in the presence of a hydroxyl group.
Methodology:
-
Setup: To a 50 mL round-bottom flask, add 3-amino-1-propanol (0.75 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 20 mL). Add pyridine (1.2 mL, 15.0 mmol, 1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.52 g, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC for the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM (30 mL). Wash with 1 M HCl (2 x 20 mL) to remove excess pyridine and unreacted amine. Then, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Expected Outcome: A viscous oil or low-melting solid. Yield: >90%. The ¹H NMR spectrum should clearly show the presence of the amide N-H proton and the alcohol O-H proton, confirming the desired chemoselectivity.
Conclusion
This compound is more than a simple building block; it is a sophisticated tool for selective synthesis. By understanding the distinct reactivity profiles of its two electrophilic centers—the controlled acylation of the Weinreb amide and the classic SN2 reactivity of the alkyl chloride—researchers can devise elegant and efficient pathways to complex molecular targets. Its superior performance over traditional acylating agents in preventing over-addition, combined with the ability to tune its reactivity with multifunctional compounds through simple control of reaction conditions, makes it an invaluable asset in the modern synthetic chemist's toolbox.
References
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- Wikipedia. Weinreb ketone synthesis.
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- Organic Chemistry Portal.
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- Myers, A. G. Research Group. Chem 115 - Reduction.
- eScholarship.org. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.
- ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?.
- Organic & Biomolecular Chemistry. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides.
- Organic Chemistry Portal. Weinreb Ketone Synthesis.
- Benchchem. A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride.
- Oriental Journal of Chemistry.
- International Journal of Research and Development in Pharmacy & Life Sciences.
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- PubMed Central (PMC).
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- Jasperse, J. Chem 360 Ch. 19 Notes + Answers. Amines.
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Navigating the Nuances of Acylation: A Comparative Analysis of 3-Chloro-N-methoxy-N-methylpropanamide in Complex Molecule Synthesis
An Application Scientist's Guide:
In the precise and often unforgiving landscape of complex molecule synthesis, the reliable installation of functional groups is paramount. For decades, chemists have relied on a trusted set of reagents, with Weinreb amides standing out as workhorses for acylation.[1][2] The chlorinated derivative, 3-chloro-N-methoxy-N-methylpropanamide, extends this utility, serving as a masked acyl anion equivalent.[3][4] However, as synthetic targets grow in complexity and functional group tolerance becomes a critical concern, the limitations of this classical reagent become increasingly apparent. This guide offers a deep dive into the practical challenges of using this compound, benchmarks its performance against modern alternatives, and provides the experimental context needed to make informed strategic decisions in your synthetic campaigns.
The Core Challenge: The Instability of the Acyl Anion Equivalent
The synthetic utility of this compound hinges on a metal-halogen exchange to generate a nucleophilic α-amido carbanion. This intermediate, in theory, can then attack a wide range of electrophiles. The reality, however, is a delicate balancing act.
The primary limitation is the inherent instability of the generated carbanion. This species is prone to rapid decomposition, especially at temperatures above the standard -78 °C, leading to significantly reduced yields and a complex mixture of byproducts. Furthermore, the presence of the chlorine atom and acidic α-protons introduces competing reaction pathways:
-
β-Elimination: In the presence of strong, non-nucleophilic bases, elimination of HCl can occur, leading to the formation of the corresponding α,β-unsaturated Weinreb amide.
-
Enolization: The acidity of the α-protons can lead to deprotonation and enolate formation, which can complicate reactions with sterically hindered or less reactive electrophiles.
These limitations necessitate strict control over reaction conditions and can render the reagent unsuitable for substrates containing sensitive functional groups or those requiring elevated temperatures for reaction.
A Comparative Look at Modern Acylation Strategies
The challenges associated with this compound have spurred the development of more robust and versatile alternatives. The following table provides a comparative overview of key acyl anion equivalents.
| Reagent/Methodology | Advantages | Disadvantages | Primary Applications |
| This compound | Inexpensive and readily accessible starting material. | Thermally unstable anion; prone to side reactions like elimination and enolization. | Simple ketone synthesis where strict temperature control is feasible. |
| Acyl Silanes | Highly stable precursors; generate reactive siloxycarbenes under mild photochemical conditions; excellent functional group tolerance.[5][6][7] | May require photochemical equipment; preparation of complex acylsilanes can be multi-step. | Photo-click reactions, C-H insertion, and synthesis of complex ketones and cyclopropanes.[5][6][8] |
| N-Acyl-tert-butanesulfinamides | Chiral auxiliary enables high diastereoselectivity in nucleophilic additions; resulting amines are valuable synthetic intermediates.[9][10][11][12][13] | Requires stoichiometric use of a chiral auxiliary; additional steps for attachment and cleavage are necessary. | Asymmetric synthesis of chiral amines, amino alcohols, and nitrogen-containing heterocycles.[9][10][12] |
| 1,3-Dithianes | Well-established and reliable; forms a stable anion that reacts with a broad range of electrophiles.[3][14] | Requires strong alkyllithium bases for deprotonation; deprotection to the carbonyl can require harsh conditions (e.g., heavy metal salts). | Classic "umpolung" strategy for the synthesis of α-hydroxy ketones and 1,2-diones.[14] |
Experimental Protocols: A Tale of Two Reagents
The practical differences in handling these reagents are best illustrated through their experimental protocols. Below are representative procedures for acylation using the classical and a modern alternative.
Protocol 1: Ketone Synthesis via this compound
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq).
-
Slowly add a solution of the organolithium reagent (e.g., n-BuLi, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -75 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the carbanion.
-
Add the electrophile (e.g., an aldehyde or ketone, 1.1 eq) as a solution in THF, again maintaining the low temperature.
-
Stir the reaction for 2-4 hours at -78 °C, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Acylation via Photochemical Activation of an Acyl Silane
-
In a quartz reaction vessel, dissolve the acylsilane (1.0 eq) and the N-H containing substrate (e.g., an indole, 1.1 eq) in a suitable solvent like acetonitrile (0.1 M).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Irradiate the mixture with a visible light source (e.g., a 415 nm LED) at room temperature.[8]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is often complete within 1-3 hours.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The resulting product is often of high purity, but can be further purified by flash column chromatography if necessary.
Troubleshooting in Complex Synthesis: A Case Study
The choice of reagent becomes critical when dealing with multifunctional substrates. An attempt to synthesize a key intermediate for a natural product illustrates the potential pitfalls of the classical approach and the logic for choosing an alternative.
Caption: Troubleshooting workflow for a failed acylation in a complex synthesis.
This workflow demonstrates a critical principle: when a classical method fails due to inherent reactivity issues, a strategic shift to a mechanistically distinct and milder alternative is often the most efficient path forward.
Conclusion and Future Outlook
This compound remains a viable reagent for specific, straightforward applications where its limitations can be carefully managed. However, for the synthesis of complex, high-value molecules prevalent in drug discovery and materials science, its narrow operational window is a significant liability. Modern alternatives, particularly acylsilanes and chiral N-acyl-tert-butanesulfinamides, offer superior stability, milder reaction conditions, and broader functional group compatibility.[5][6][11] As synthetic chemistry continues to push the boundaries of molecular complexity, embracing these advanced reagents is not just an option, but a necessity for achieving synthetic goals efficiently and reliably.
References
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Acyl Anion Equivalent . Chemistry LibreTexts. Available at: [Link]
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis . Thieme Synthesis. Available at: [Link]
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Emerging Applications of Acylsilanes in Organic Synthesis and Beyond . ResearchGate. Available at: [Link]
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Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Royal Society of Chemistry. Available at: [Link]
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Asymmetric synthesis of amines using tert-butanesulfinamide . PubMed. Available at: [Link]
-
Benzocyclobutenone synthesis exploiting acylsilanes as photofunctional directing groups . Chemical Science. Available at: [Link]
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles . Beilstein Journals. Available at: [Link]
-
Generation and Application of Silyl Acyl Radicals: Facile and Metal-Free Access to Acylsilanes . CCS Chemistry. Available at: [Link]
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An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines . ResearchGate. Available at: [Link]
-
Acylsilanes and their applications in organic chemistry . SciELO. Available at: [Link]
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Photo Click Reaction of Acylsilanes with Indoles . National Institutes of Health (NIH). Available at: [Link]
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Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis . ResearchGate. Available at: [Link]
-
Acyl anion equivalents - YouTube . YouTube. Available at: [Link]
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The Acylation of Organometallic Reagents . ACS Division of Organic Chemistry. Available at: [Link]
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Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides . Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents . ACS Omega. Available at: [Link]
-
Alkanoyl (Acyl) Anion Equivalents: Preparation of a-Hydroxyketones . Chemistry LibreTexts. Available at: [Link]
-
Acyl Anion Equivalent . Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of Reaction Intermediates of 3-chloro-N-methoxy-N-methylpropanamide
This guide provides an in-depth comparison of key spectroscopic techniques for the real-time analysis and characterization of reaction intermediates generated from 3-chloro-N-methoxy-N-methylpropanamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to mechanistic studies.
Introduction: The Critical Role of Intermediate Analysis
In pharmaceutical development and fine chemical synthesis, a comprehensive understanding of reaction mechanisms is not merely academic; it is essential for process optimization, impurity profiling, and ensuring the safety and efficacy of the final product. Transient species, or reaction intermediates, are the pivotal, yet often elusive, components that dictate reaction pathways, kinetics, and the formation of byproducts.[]
This compound is a member of the Weinreb amide family. Weinreb amides are exceptionally valuable in organic synthesis because they react with organometallic reagents to form ketones cleanly and in high yield.[2] Their utility stems from the formation of a stable, chelated tetrahedral intermediate, which resists the common problem of over-addition that plagues similar reactions with esters or acid chlorides.[2][3] Direct observation and characterization of this intermediate are key to validating the reaction mechanism and optimizing conditions to prevent side reactions. This guide compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Section 1: The Weinreb Amide Reaction Pathway
The hallmark of a Weinreb amide reaction with an organometallic reagent (e.g., a Grignard reagent, R-MgX) is its controlled progression. The N-methoxy and N-methyl groups form a stable five-membered chelate with the magnesium ion of the Grignard reagent after the initial nucleophilic addition. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[2] This stability is the key to preventing a second nucleophilic addition, which would lead to an undesired tertiary alcohol.
Caption: General reaction pathway of a Weinreb amide.
Section 2: A Comparative Overview of Spectroscopic Techniques
The choice of analytical technique is critical and depends on the specific information required. While each method offers unique insights, a synergistic approach often yields the most complete mechanistic picture.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed molecular structure, connectivity, electronic environment. | Presence/absence of specific functional groups (e.g., C=O). | Molecular weight, elemental composition, fragmentation patterns. |
| Primary Use Case | Definitive structural elucidation of intermediates. | Real-time reaction kinetics and endpoint determination. | Detection of low-concentration and transient species. |
| Sensitivity | Low to Moderate | Moderate | High to Very High |
| In-situ Capability | Excellent (with NMR tube reactions) | Excellent (with ATR probes) | Possible (with flow reactors or rapid sampling) |
| Key Strengths | Unambiguous structure determination. | Non-invasive, real-time monitoring. | Exceptional sensitivity for trace-level detection.[4] |
| Limitations | Lower sensitivity, requires higher concentrations. | Provides functional group data, not full structure. | Can be destructive; structural inference can be indirect. |
Section 3: In-Depth Guide to NMR Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for the definitive structural characterization of reaction intermediates.[5] For the Weinreb amide reaction, the transition from the sp² carbonyl carbon to the sp³ carbon of the tetrahedral intermediate induces a dramatic upfield shift in the ¹³C NMR spectrum (e.g., from ~170 ppm to ~96 ppm), providing unequivocal evidence of its formation.[3] ¹H NMR can track the disappearance of starting material signals and the appearance of new signals corresponding to the intermediate and final product. Low-temperature experiments are crucial for increasing the lifetime of the intermediate to allow for data acquisition.[3]
Experimental Protocol: In-situ NMR Monitoring
-
Preparation: Dry an NMR tube under vacuum and backfill with an inert gas (e.g., Argon).
-
Reagents: In a separate flask, dissolve this compound in a dry, deuterated solvent (e.g., THF-d₈ or C₆D₆). C₆D₆ has been shown to offer excellent stability for these intermediates.[3]
-
Cooling: Cool the NMR tube containing the amide solution to a low temperature (e.g., -78 °C) within the NMR spectrometer's probe.
-
Acquisition (t=0): Acquire a baseline spectrum of the starting material.
-
Initiation: Using a syringe, carefully add the Grignard reagent to the cold NMR tube.
-
Monitoring: Immediately begin acquiring spectra (¹H, ¹³C) at regular intervals to observe the formation of the intermediate and its subsequent conversion upon warming or quenching.
Sources
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- 3. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]
- 4. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to the Synthesis and Validation of Ketones Using 3-chloro-N-methoxy-N-methylpropanamide
For professionals in pharmaceutical research and drug development, the reliable synthesis of ketones is a foundational requirement. Ketones are not only prevalent in bioactive natural products and pharmaceuticals but also serve as versatile intermediates for constructing more complex molecular architectures.[1] Among the myriad of synthetic strategies, the Weinreb-Nahm ketone synthesis stands out for its precision, high yields, and broad functional group tolerance.[2][3]
This guide provides an in-depth comparison of the Weinreb ketone synthesis, specifically utilizing 3-chloro-N-methoxy-N-methylpropanamide, against other common methodologies. We will delve into the mechanistic underpinnings that confer its advantages and provide detailed, field-tested protocols for both the synthesis of a model ketone and the rigorous validation of its purity and identity.
The Superiority of the Weinreb Amide Approach
The primary challenge in synthesizing ketones from carboxylic acid derivatives using highly reactive organometallic reagents, such as Grignard or organolithium reagents, is the prevention of over-addition.[4][5] The ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct.
The Weinreb-Nahm synthesis elegantly circumvents this issue through the use of an N-methoxy-N-methylamide (Weinreb amide).[2][3] The reaction of an organometallic reagent with a Weinreb amide proceeds through a tetrahedral intermediate that is stabilized by chelation between the magnesium or lithium cation and the two oxygen atoms of the amide.[5][6][7][8] This stable five-membered ring intermediate prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[5][7] The desired ketone is then liberated upon aqueous workup.[4][8]
The use of this compound as the starting material is particularly advantageous as it introduces a versatile 3-chloropropyl ketone scaffold, a valuable building block for further synthetic transformations.
Mechanistic Insight: The Stability of the Chelate Intermediate
The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate. The following diagram illustrates the chelation that prevents the unwanted second addition of the organometallic reagent.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Comparative Analysis of Ketone Synthetic Routes
While the Weinreb synthesis is a powerful tool, it's essential to understand its place among other methods. The following table provides a comparative overview of common ketone synthesis methodologies.
| Method | Substrate Scope | Functional Group Tolerance | Common Side Reactions |
| Weinreb Ketone Synthesis | Broad (aliphatic, aryl, vinyl, alkynyl nucleophiles) | Excellent (tolerates esters, amides, halides, etc.)[2] | Minimal; potential for unreacted starting material. |
| Friedel-Crafts Acylation | Limited to aromatic substrates | Poor (intolerant of many functional groups) | Polyacylation, rearrangement of the alkyl chain. |
| Oxidation of Secondary Alcohols | Dependent on availability of the corresponding alcohol | Good, but can be sensitive to over-oxidation | Over-oxidation to carboxylic acids. |
| Acylation of Organocadmium/Organocuprates | Good | Moderate | Toxicity of cadmium reagents, preparation of organocuprates. |
| Reaction of Nitriles with Organometallics | Good | Good | Formation of imine intermediates that require hydrolysis.[6] |
Experimental Guide: Synthesis and Validation of 3-chloro-1-phenylpropan-1-one
This section provides a detailed protocol for the synthesis of a model ketone, 3-chloro-1-phenylpropan-1-one, from this compound and its subsequent validation.
Part A: Synthesis of 3-chloro-1-phenylpropan-1-one
Caption: Workflow for the synthesis of 3-chloro-1-phenylpropan-1-one.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-chloro-1-phenylpropan-1-one.
Part B: Validation of the Ketone Product
Rigorous analytical validation is paramount to ensure the identity and purity of the synthesized ketone.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as two triplets for the two methylene groups of the chloropropyl chain. The methylene group adjacent to the carbonyl will be deshielded and appear further downfield (around 3.3 ppm) compared to the methylene group adjacent to the chlorine atom (around 3.8 ppm).
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon in the range of 190-200 ppm.[9] Other signals will correspond to the aromatic carbons and the two aliphatic carbons.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for both purity assessment and confirmation of the molecular weight.[10][11][12] A single major peak in the gas chromatogram indicates a high degree of purity. The mass spectrum should show the molecular ion peak corresponding to the mass of 3-chloro-1-phenylpropan-1-one, as well as characteristic fragmentation patterns.
3. High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for determining the purity of organic compounds in the pharmaceutical industry.[13][14][15] A well-developed HPLC method will allow for the separation of the desired ketone from any unreacted starting materials or byproducts. The purity is typically reported as the area percentage of the main peak.
Data Interpretation and Troubleshooting
The following table summarizes the expected analytical data for the model product, 3-chloro-1-phenylpropan-1-one.
| Analytical Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00-7.98 (m, 2H), 7.62-7.58 (m, 1H), 7.50-7.46 (m, 2H), 3.87 (t, 2H), 3.35 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 136.6, 133.6, 128.7, 128.1, 41.0, 38.2 |
| GC-MS (EI) | m/z (relative intensity): 168 (M⁺), 105, 77 |
| HPLC | Purity > 95% (as determined by area percentage) |
Troubleshooting Common Issues:
-
Incomplete Reaction: If TLC or GC-MS indicates the presence of starting material, consider extending the reaction time or using a slight excess of the Grignard reagent.
-
Formation of Tertiary Alcohol: This is rare in a Weinreb synthesis but can occur if the reaction temperature is too high. It can be identified by the presence of a hydroxyl peak in the IR spectrum and the absence of a carbonyl signal in the ¹³C NMR spectrum of the byproduct.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture.
Conclusion
The Weinreb ketone synthesis, particularly with functionalized amides like this compound, offers a robust and reliable method for the preparation of ketones. Its high chemoselectivity and tolerance for a wide range of functional groups make it an invaluable tool in the arsenal of the modern synthetic chemist.[16] By coupling this powerful synthetic method with a rigorous analytical validation workflow encompassing NMR, GC-MS, and HPLC, researchers and drug development professionals can ensure the quality and integrity of their synthesized ketone products, paving the way for successful downstream applications.
References
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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PubMed. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]
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Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
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Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
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A Comparative Guide to the Efficiency of 3-Chloro-N-methoxy-N-methylpropanamide in Scaling Up Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of ketones is a cornerstone of molecular construction. The choice of acylating agent and synthetic methodology can significantly impact yield, purity, cost, and overall process viability, particularly during scale-up. This guide provides an in-depth technical comparison of 3-chloro-N-methoxy-N-methylpropanamide, a specialized Weinreb amide, against classical and contemporary methods for ketone synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.
The Central Role of Weinreb Amides in Modern Ketone Synthesis
The synthesis of ketones through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to common acylating agents like esters or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as significant byproducts.[1] This lack of control diminishes the yield of the desired ketone and complicates purification. The advent of N-methoxy-N-methylamides, or Weinreb amides, in 1981 revolutionized ketone synthesis by providing a robust solution to this challenge.[1][2]
The efficacy of Weinreb amides stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This elegant mechanism effectively prevents the second addition of the organometallic reagent, thus affording ketones in high yields.[2]
Diagram of the Weinreb Ketone Synthesis Mechanism
Caption: Mechanism of the Weinreb ketone synthesis.
This compound: A Functionalized Building Block
This compound is not just a simple acylating agent; its β-chloro substituent makes it a versatile three-carbon building block. This functionality allows for a two-stage synthetic approach: an initial alkylation of a nucleophile, followed by the conversion of the Weinreb amide moiety into a ketone. This strategy is particularly valuable for the synthesis of 1,4-dicarbonyl compounds and other complex molecules. A structurally similar bromo-analogue, N-methoxy-N-methyl-3-bromopropionamide, has been effectively used for the synthesis of unsymmetrical 1,4-diketones.[3] This involves the alkylation of an α-aminonitrile followed by the addition of a Grignard reagent to the Weinreb amide and subsequent hydrolysis.[3]
Performance Comparison: this compound vs. Alternative Methods
To provide a clear and objective comparison, we will evaluate the performance of ketone synthesis using this compound (as a representative Weinreb amide strategy) against two widely used alternatives: Friedel-Crafts acylation and the addition of organometallic reagents to nitriles.
| Method | Key Features | Typical Yield (%) | Substrate Scope | Scalability | Key Limitations |
| Weinreb Amide (this compound) | High chemoselectivity, no over-addition, functional group tolerance.[4] | 70-95 | Broad; compatible with many functional groups.[4] | Excellent; amenable to large-scale synthesis. | Requires pre-formation of the Weinreb amide. |
| Friedel-Crafts Acylation | Direct acylation of aromatic compounds.[5] | 60-90 | Limited to aromatic substrates; sensitive to deactivating groups. | Good; widely used in industry.[6] | Requires stoichiometric amounts of Lewis acid catalyst, potential for polysubstitution. |
| Organometallic Addition to Nitriles | Utilizes readily available nitriles. | 60-85 | Broad; works with various organometallic reagents and nitriles.[7] | Good | The imine intermediate can be challenging to hydrolyze in some cases. |
Experimental Protocols
Protocol 1: Synthesis of a Model Ketone using this compound (Representative Protocol)
This protocol is adapted from the known reactivity of the analogous bromo-compound and general procedures for Weinreb amide reactions.[3] It demonstrates the two-stage use of this compound.
Step 1: Alkylation of an Active Methylene Compound
-
To a solution of diethyl malonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alkylated product, which can be purified by column chromatography.
Step 2: Grignard Reaction to form the Ketone
-
Dissolve the purified alkylated product (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq) in THF.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ketone.
Workflow for Ketone Synthesis using this compound
Caption: Two-stage ketone synthesis workflow.
Protocol 2: Friedel-Crafts Acylation of Toluene (Alternative Method)
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add toluene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-methylacetophenone.
Protocol 3: Addition of a Grignard Reagent to a Nitrile (Alternative Method)
-
To a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and slowly quench with aqueous sulfuric acid (e.g., 3 M).
-
Stir the two-phase mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield acetophenone.[8]
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base in Alkylation: Cesium carbonate is often used in the alkylation of active methylene compounds as it is a strong, yet relatively mild, base that minimizes side reactions.[9]
-
Solvent Selection: Anhydrous solvents like THF and diethyl ether are crucial for reactions involving organometallic reagents to prevent their decomposition. Dichloromethane is a common choice for Friedel-Crafts acylation due to its ability to dissolve the reactants and the aluminum chloride catalyst.
-
Temperature Control: The addition of highly reactive reagents like Grignard reagents and acyl chlorides is performed at low temperatures (0 °C) to control the exothermic nature of the reaction and prevent side reactions.
-
Aqueous Workup: The acidic workup in the Weinreb and nitrile addition protocols is essential for the hydrolysis of the intermediate to the final ketone product. The use of saturated ammonium chloride in the Weinreb protocol is a milder alternative to strong acids, which can be beneficial for sensitive substrates.
Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating through in-process monitoring and characterization of the final product.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction, allowing for the determination of the optimal reaction time and ensuring the complete consumption of starting materials.
-
Spectroscopic Analysis: The structure and purity of the final ketone products should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-methoxy and N-methyl signals in the NMR spectrum of the product from the Weinreb amide protocol is a clear indicator of a successful reaction.
Conclusion
This compound emerges as a highly efficient and versatile reagent for the scalable synthesis of ketones, particularly for the construction of molecules requiring a three-carbon extension. Its ability to circumvent the common problem of over-addition, coupled with the high functional group tolerance inherent to the Weinreb amide chemistry, makes it a superior choice in many synthetic contexts compared to classical methods like Friedel-Crafts acylation and the addition of organometallics to nitriles. While the latter methods have their merits, especially for specific substrate classes, the predictability and chemoselectivity of the Weinreb amide approach, as exemplified by this compound, provide a significant advantage for the synthesis of complex and high-value molecules in the pharmaceutical and chemical industries.
References
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Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
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The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. [Link]
-
National Institutes of Health. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. [Link]
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Chemistry LibreTexts. (2020). 22.8: Nitrile Chemistry. [Link]
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Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. [Link]
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ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]
-
ResearchGate. (n.d.). Alkylation of active methylene compounds. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
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University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
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-
PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. [Link]
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-
ResearchGate. (n.d.). Photoinduced α‐alkylation reactions of active methylene and methine... [Link]
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ResearchGate. (n.d.). (PDF) Alkylation of Active Methylene Compounds. [Link]
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UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. [Link]
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Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
ResearchGate. (2025). N-Methoxy-N-methyl-3-bromopropionamide: A New Three-Carbon Homologating Agent for the Synthesis of Unsymmetrical 1,4-Diketones. [Link]
-
National Institutes of Health. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
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A Senior Application Scientist's Guide to α-Chloro Ketone Synthesis: Comparing Modern Alternatives to Acylation Methods
Introduction: The Strategic Importance of α-Chloro Ketones and Divergent Synthetic Pathways
In the landscape of pharmaceutical and fine chemical synthesis, α-chloro ketones represent a class of exceptionally valuable intermediates. The presence of a chlorine atom alpha to a carbonyl group provides a reactive handle for a multitude of nucleophilic substitution and coupling reactions, enabling the construction of complex molecular architectures, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles that form the core of many bioactive compounds.[1]
Historically, the synthesis of these crucial building blocks has followed two primary strategies:
-
Acylation with α-Chloro Acyl Donors: This venerable approach involves the reaction of an organometallic reagent (e.g., Grignard or organolithium reagents) with an activated carboxylic acid derivative bearing an α-chloro substituent. The user's query regarding 3-chloro-N-methoxy-N-methylpropanamide falls squarely into this category. This reagent is a specialized example of an α-chloro Weinreb-Nahm amide. The key advantage of the Weinreb amide functionality is its ability to form a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent.[2][3] This intermediate resists the common problem of "over-addition"—a second nucleophilic attack that would otherwise lead to an undesired tertiary alcohol—and collapses to the desired ketone only upon aqueous workup.[4][5] This method offers precision and control, especially when constructing complex ketones from valuable organometallic precursors.[6][7]
-
Direct α-Chlorination of Ketones: A more atom-economical and often more direct route involves the electrophilic chlorination of a pre-formed ketone at its α-position.[1] This pathway proceeds via an enol or enolate intermediate, which acts as the nucleophile, attacking an electrophilic chlorine source.[8] This guide will focus on a comparative analysis of the leading reagents used in this direct chlorination strategy, offering a modern perspective on alternatives to the acylation-based methods.
The choice between these two fundamental pathways is a critical strategic decision in synthesis design, dictated by factors such as substrate availability, functional group tolerance, desired scale, and stereochemical considerations. While the Weinreb amide approach offers surgical precision, the direct chlorination route often provides a more straightforward and scalable solution.
Strategic Decision Workflow: Acylation vs. Direct Chlorination
Caption: High-level strategic decision workflow for α-chloro ketone synthesis.
A Comparative Guide to Direct α-Chlorination Reagents
For researchers opting for the direct chlorination pathway, the choice of chlorinating agent is paramount. It directly influences reaction selectivity, yield, safety, and scalability. We will now objectively compare the performance of three industry-standard reagents: N-Chlorosuccinimide (NCS) , Trichloroisocyanuric Acid (TCCA) , and Sulfuryl Chloride (SO₂Cl₂) .
N-Chlorosuccinimide (NCS)
NCS is a crystalline, easy-to-handle solid, making it a safer and more convenient alternative to gaseous chlorine or corrosive liquids.[9] It is widely regarded as a mild and selective reagent for the α-monochlorination of ketones.
Mechanism of Action: The reaction is typically catalyzed by acid, which promotes the formation of the ketone's enol tautomer. The electron-rich double bond of the enol then performs a nucleophilic attack on the electrophilic chlorine atom of NCS. The succinimide anion byproduct then deprotonates the oxonium intermediate to yield the α-chloro ketone and regenerate the acid catalyst.
Caption: Acid-catalyzed α-chlorination mechanism using NCS.
Expertise & Trustworthiness: The primary advantage of NCS is its high selectivity for monochlorination, minimizing the formation of dichlorinated byproducts that can plague more aggressive reagents. Its mild nature makes it suitable for complex substrates with sensitive functional groups. However, its lower reactivity compared to other agents often necessitates the use of a catalyst (acidic or basic) or longer reaction times.
Trichloroisocyanuric Acid (TCCA)
TCCA is a stable, crystalline solid that packs a significant punch, containing over 90% active chlorine by weight.[10] It is an economical, powerful, and efficient reagent for α-chlorination.[11][12]
Mechanism of Action: Similar to NCS, TCCA acts as an electrophilic chlorine source. Under acidic catalysis, the ketone enolizes and attacks a chlorine atom on the triazine ring. A key feature of TCCA is that one molecule can deliver up to three equivalents of electrophilic chlorine, making it highly atom-economical. The byproduct, cyanuric acid, is a stable solid that often precipitates from the reaction mixture, simplifying purification.
Caption: Simplified α-chlorination mechanism using TCCA.
Expertise & Trustworthiness: TCCA's high reactivity allows for short reaction times and high yields. It can also serve as both an oxidant and a chlorinating agent, enabling innovative one-pot syntheses of α-chloro ketones directly from secondary alcohols.[9][13] The primary drawback is that its high potency can sometimes lead to over-chlorination if stoichiometry is not carefully controlled.[10]
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful, inorganic liquid reagent. It is highly effective and readily available, but its use requires more caution due to its corrosiveness, toxicity, and the evolution of HCl gas during the reaction.[14]
Mechanism of Action: The mechanism with SO₂Cl₂ can be more complex and substrate-dependent. In the presence of an alcohol moderator like methanol, it is proposed to form a chlorosulfonate intermediate, which then acts as the chlorinating agent for the ketone enol.[15][16] This moderation is key to achieving selectivity for monochlorination. Without a moderator, the reaction can proceed uncontrollably, leading to significant amounts of dichlorinated and other side products.[14]
Expertise & Trustworthiness: SO₂Cl₂ is a potent and cost-effective reagent, often favored in industrial settings for its power. However, its lack of selectivity is a significant drawback.[14] Reactions are often run at low temperatures to control exotherms and improve selectivity. The generation of both HCl and SO₂ as gaseous byproducts necessitates careful handling in a well-ventilated fume hood and often requires a quenching step with a base to neutralize the acidic byproducts.
Data-Driven Performance Comparison
To provide a clear, objective comparison, the following table summarizes the performance of these three reagents for the α-monochlorination of acetophenone, a common benchmark substrate.
| Chlorinating Agent | Reagent Type | Typical Yield (%) | Reaction Time | Temp. (°C) | Key Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | N-Chloroimide | Good to Excellent | Hours | RT to Reflux | Mild conditions, high selectivity for monochlorination, safer handling. | Often requires a catalyst or initiator, slower reaction rates. |
| Trichloroisocyanuric Acid (TCCA) | N-Chloroimide | High | 1 - 2 hours | Room Temp. | High atom economy, fast reactions, solid byproduct simplifies workup. | Can lead to over-chlorination if not controlled.[10] |
| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | Moderate to High | 1 - 4 hours | 10 - 20 | Powerful, effective, readily available, inexpensive. | Highly corrosive and toxic, can lead to dichlorination, evolves HCl gas.[14] |
Experimental Protocols
The following are detailed, self-validating protocols for the α-chlorination of acetophenone using the discussed reagents.
Protocol 1: α-Chlorination using N-Chlorosuccinimide (NCS)
This protocol utilizes NCS with a catalytic amount of acid to promote selective monochlorination.
-
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo to obtain the crude α-chloroacetophenone, which can be further purified by column chromatography.
-
Protocol 2: α-Chlorination using Trichloroisocyanuric Acid (TCCA)
This protocol leverages the efficiency of TCCA for rapid monochlorination.
-
Materials:
-
Acetophenone
-
Trichloroisocyanuric acid (TCCA)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve acetophenone (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.
-
Add trichloroisocyanuric acid (0.34 mmol for monochlorination, as it provides ~3 eq. of Cl⁺) to the solution at room temperature.
-
Stir the mixture vigorously. The byproduct, cyanuric acid, will precipitate as a white solid.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the solid cyanuric acid.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the product.
-
Protocol 3: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol uses a moderator to control the reactivity of SO₂Cl₂. Caution: This reaction should be performed in a well-ventilated fume hood.
-
Materials:
-
Acetophenone
-
Dichloromethane (DCM)
-
Methanol (as moderator)
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve acetophenone (1.0 mmol) in DCM (10 mL) and add methanol (1.1 mmol).[14][15]
-
Cool the mixture to 0-5 °C using an ice bath under a nitrogen atmosphere.
-
Slowly add sulfuryl chloride (1.05 mmol) dropwise over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
Stir the reaction at 0-5 °C and monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution to neutralize HCl and unreacted SO₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Conclusion and Recommendations
The synthesis of α-chloro ketones can be approached via precise acylation using α-chloro Weinreb amides or through direct chlorination of ketone precursors. For the direct chlorination route, the choice of reagent is a critical decision that balances selectivity, safety, and cost.
-
N-Chlorosuccinimide (NCS) is the reagent of choice for high-selectivity monochlorination of complex, sensitive substrates where preserving functional group integrity is paramount.
-
Trichloroisocyanuric Acid (TCCA) offers an excellent balance of reactivity, atom economy, and ease of use, making it ideal for rapid and high-yielding chlorinations on a lab scale. Its ability to be used in one-pot oxidation/chlorination sequences from alcohols is a significant advantage.[9]
-
Sulfuryl Chloride (SO₂Cl₂) remains a powerful and economical option, particularly for large-scale synthesis, but its handling requirements and potential for side reactions necessitate careful control of reaction conditions, including the use of moderators.[14]
Ultimately, the optimal reagent depends on the specific synthetic challenge. By understanding the distinct advantages and mechanistic nuances of each alternative, researchers and drug development professionals can make informed decisions to efficiently and reliably access these versatile α-chloro ketone intermediates.
References
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Weinreb, S. M.; Nahm, S. N,O-dimethylhydroxylamine hydrochloride. Wikipedia. [Link]
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De Luca, L.; Giacomelli, G.; Porcheddu, A. Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications. [Link]
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Myers, A. G. Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
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Pace, V. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. ningboinno.com. [Link]
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Ismail, M. A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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Handa, S. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
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Pace, V. Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. ResearchGate. [Link]
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ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... ResearchGate. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Publications. [Link]
- Patent EP3498687A1. Improved synthesis of monochlorinated acetophenone.
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ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]
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Van der Eycken, E. V.; Sharma, S. Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
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Studer, A.; Jing, Y.; Daniliuc, C. G. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. ACS Publications. [Link]
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The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-N-methoxy-N-methylpropanamide
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of reagents like 3-chloro-N-methoxy-N-methylpropanamide, a halogenated amide, is a critical component of our laboratory operations. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively published, we can infer its hazard profile from its chemical structure and data on analogous compounds. The presence of a chlorinated alkyl chain and an amide functional group suggests potential for toxicity and irritation.
Based on GHS classifications for structurally similar compounds like 3-Chloro-N-methylpropanamide, we must operate under the assumption that this reagent is, at a minimum, harmful if swallowed and a serious eye irritant.[1] The chlorinated nature of the molecule also places it in a specific category for chemical waste, as improper disposal can lead to the formation of persistent environmental pollutants and toxic byproducts upon incineration if not performed correctly.
Table 1: Physicochemical & Inferred Hazard Profile
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₅H₁₀ClNO₂ | (Derived) |
| Molecular Weight | 151.59 g/mol | (Calculated) |
| GHS Hazard (Inferred) | H302: Harmful if swallowed.H319: Causes serious eye irritation. | Based on analogous compounds.[1] |
| Primary Hazards | Acute oral toxicity, serious eye irritation, potential skin irritation. Thermal decomposition can release irritating and toxic gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[2] | Structural analogy and general chemical principles. |
| Disposal Classification | Halogenated Organic Waste | Presence of Chlorine.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Inspect gloves prior to use.[5] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[6] | Protects against splashes that can cause serious eye irritation.[1] |
| Body Protection | A flame-retardant laboratory coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6] | Prevents inhalation of any aerosols or vapors, especially during weighing or transfer operations. |
Step-by-Step Disposal Protocol: From Bench to Manifest
The guiding principle for disposing of this compound is waste segregation . Halogenated organic waste must not be mixed with non-halogenated waste.[4] This is for two critical reasons:
-
Safety & Environmental: Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the resulting acidic gases (e.g., HCl).[5] Mixing it with other waste streams complicates this process.
-
Economic: The disposal cost for halogenated waste is significantly higher than for non-halogenated solvents.[4]
Workflow: Waste Collection and Containerization
-
Obtain a Designated Waste Container:
-
Source a clearly labeled, compatible container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be specifically designated for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."
-
Ensure the container is made of a material (e.g., HDPE or glass) compatible with the chemical and is in good condition with a secure, sealing cap.
-
-
Transferring the Waste:
-
Neat (Unused) Compound or Residue: If disposing of the solid compound, transfer it carefully into the designated solid waste container.
-
Contaminated Solutions: If the waste is a solution containing this compound, pour it carefully into the designated liquid waste container using a funnel.
-
Location: Perform all transfers within a chemical fume hood to minimize inhalation exposure.[6]
-
-
Labeling the Container:
-
At the moment the first drop of waste enters the container, it must be labeled.[4]
-
The label must clearly state "HAZARDOUS WASTE ".[4]
-
List all constituents by their full chemical name (e.g., "this compound," "Dichloromethane," etc.). Do not use abbreviations or chemical formulas.[4]
-
Maintain an approximate percentage of each component.
-
-
Storage of Waste Container:
-
Arranging for Final Disposal:
Disposal Pathway Decision Tree
This diagram outlines the logical flow for making disposal decisions regarding this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Spill Management and Decontamination
Accidents happen, and a clear, pre-defined plan is essential for a safe and effective response.
Small Spill (Contained within a Fume Hood):
-
Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.
-
Absorb: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).
-
Collect: Carefully scoop the absorbed material and contaminated debris using spark-proof tools.[5]
-
Dispose: Place the collected material into your designated "Halogenated Organic Solid Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[8] Place the used cloths in the solid waste container.
-
Report: Report the incident to your lab supervisor and EHS, as per institutional policy.
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinseate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.
-
Wash: Proceed with a standard wash using soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, waste streams containing it, especially when mixed with common lab solvents, would likely fall under the F002 waste code. This code applies to spent halogenated solvents and their mixtures.[9] Adherence to the procedures outlined in this guide will ensure compliance with these foundational regulations.
By treating this compound with the respect its chemical properties demand, we uphold our core responsibilities as scientists: to advance knowledge while protecting ourselves, our colleagues, and our shared environment.
References
-
PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. U.S. Department of Labor. Retrieved from [Link]
-
UNICAM. (n.d.). Operational guidelines for the management of special hazardous waste. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Mastering the Safe Handling of 3-chloro-N-methoxy-N-methylpropanamide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
As a novel reagent in the dynamic landscape of pharmaceutical research and development, 3-chloro-N-methoxy-N-methylpropanamide presents both significant opportunities and critical safety considerations. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, procedural understanding of how to handle this compound with the highest degree of safety and efficacy. Our commitment is to empower your research by ensuring a secure laboratory environment, building a foundation of trust through comprehensive safety protocols.
Hazard Analysis: Understanding the Reactivity Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, an analysis of structurally similar compounds, such as 3-chloro-N-(4-methoxyphenyl)propanamide and other chlorinated amides, provides critical insights into its potential hazards. The primary concerns with this class of compounds include:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed[1].
-
Serious Eye Irritation: Contact with eyes can cause significant irritation[1][2].
-
Skin Irritation and Sensitization: May cause skin irritation upon contact, and prolonged exposure could lead to sensitization[3].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Reactivity: As a chlorinated amide, it may be incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these can be exothermic and potentially vigorous.
It is imperative to treat this compound as a hazardous substance and to apply stringent safety measures accordingly. Always consult the specific SDS provided by the manufacturer before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional protection.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield offers a broader range of protection for the entire face[4]. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against direct skin contact. Double-gloving is recommended for enhanced protection during handling of larger quantities or for prolonged procedures[5]. |
| Body | Flame-resistant lab coat | Protects against accidental spills and splashes. A flame-resistant coat is a prudent measure when working with any chemical[6]. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The specific cartridge type should be selected based on the potential for organic vapors and particulates[7][8]. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills[7]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for ensuring safety. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling Checklist
-
Consult the SDS: Before any work begins, thoroughly read and understand the manufacturer-provided Safety Data Sheet.
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[9].
-
Assemble all Materials: Ensure all necessary equipment, including spatulas, weighing paper, reaction vessels, and waste containers, are within the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are readily accessible and have been recently inspected[9].
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Dispensing Procedure
Caption: Workflow for weighing and dispensing this compound.
In Case of a Spill
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If safe to do so, and while wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels[2].
-
Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal. Use spark-proof tools if there is a fire hazard[10].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a legal and ethical responsibility.
Waste Segregation and Collection
Caption: Segregation and disposal workflow for this compound waste.
Disposal Procedure
-
Segregate Waste: Do not mix waste containing this compound with other waste streams.
-
Containerize Properly:
-
Solid Waste: Place contaminated items such as gloves, absorbent materials, and weigh papers into a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound in a dedicated, labeled, and sealed container for liquid hazardous waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines[10].
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and appropriate hazard symbols.
-
Removal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or a certified hazardous waste management company. Do not discharge to sewer systems[10].
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly incorporate this compound into their workflows, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
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University of Houston. Guideline for Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
PubChem. 3-Chloro-N-methylpropanamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
MBT. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
